Tetrachlorophthalonitrile
Description
Properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXZZGZASQSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173189 | |
| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-99-7 | |
| Record name | Tetrachlorophthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorophthalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROPHTHALONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to CAS 1953-99-7: Properties, Hazards, and Synthetic Applications of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorophthalonitrile, identified by CAS number 1953-99-7, is a chlorinated aromatic dinitrile. While not extensively studied for its direct pharmacological effects, its significance in research and development lies in its role as a versatile precursor for the synthesis of complex macrocyclic compounds, notably phthalocyanines. These derivatives have garnered considerable interest for their potential applications in photodynamic therapy, catalysis, and materials science. This guide provides a comprehensive overview of the chemical properties, known hazards, and key synthetic applications of this compound, with a focus on providing practical information for laboratory professionals. Due to a lack of available data on its specific biological mechanisms of action, this document will focus on its chemical characteristics and its utility as a synthetic building block.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent nitrile (-C≡N) groups. This high degree of halogenation and the presence of electron-withdrawing nitrile groups significantly influence its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1953-99-7 | [2] |
| Molecular Formula | C₈Cl₄N₂ | [2] |
| Molecular Weight | 265.91 g/mol | [2] |
| Appearance | White to off-white crystalline powder or chunks | [3] |
| Melting Point | 249-252 °C (decomposes) | [3] |
| Solubility | Limited solubility in water | |
| Synonyms | 3,4,5,6-Tetrachloro-1,2-benzenedicarbonitrile, Tetrachlorophthalodinitrile | [2] |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of various organic compounds.[3] Its primary reactivity centers around the nitrile groups and the potential for nucleophilic substitution of the chlorine atoms. It is a crucial precursor for producing specialized dyes, pigments, and certain agrochemicals.[1]
Role in Phthalocyanine (B1677752) Synthesis
A major application of this compound is in the synthesis of tetrasubstituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. The properties of the resulting metallophthalocyanine are highly dependent on the peripheral substituents and the central metal ion. The general synthesis involves the cyclotetramerization of four phthalonitrile (B49051) units.
The following diagram illustrates a generalized workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile precursor like this compound.
Biological Activities of Derivatives
While data on the direct biological activity of this compound is scarce, its derivatives, particularly phthalocyanines, have been investigated for various biological applications. It is important to note that the biological effects of these derivatives are not inherent to the parent compound but are a result of the extensive macrocyclic structure and, often, the chelated metal ion.
-
Antioxidant Activity: Certain phthalonitrile derivatives bearing chalcone (B49325) groups have shown antioxidant properties, evaluated by methods such as ferric reducing/antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays.[4][5]
-
Antimicrobial Activity: Polyhalo isophthalonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6] Some of these compounds exhibited potent inhibition of bacterial and fungal growth.[6]
-
DNA Cleavage and Photodynamic Therapy: Phthalocyanine-gold nanoparticle conjugates have demonstrated DNA cleavage activity.[7] Phthalocyanines are well-known for their photosensitizing abilities, which are harnessed in photodynamic therapy (PDT) for cancer.[8] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that are cytotoxic to tumor cells.[8]
Hazards and Toxicological Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The available toxicological data indicates potential for acute toxicity, irritation, and environmental hazards.
Table 2: Toxicological and Hazard Data for this compound
| Hazard Type | Data | Reference(s) |
| Acute Toxicity | LD50 (mouse, intraperitoneal): 66 mg/kg | [9] |
| Harmful in contact with skin or if inhaled. | ||
| Skin Irritation/Corrosion | May cause an allergic skin reaction. | [10][11] |
| Eye Irritation/Damage | Causes serious eye damage. | [10][11] |
| Respiratory Hazard | Fatal if inhaled. May cause respiratory irritation. | [10][11] |
| Carcinogenicity | Suspected of causing cancer. | [10][11] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | [10][11] |
Experimental Protocols
General Protocol for the Synthesis of a Copper Phthalocyanine Derivative
This protocol is a generalized procedure based on the synthesis of copper phthalocyanine from phthalonitrile and can be adapted for this compound, though reaction conditions may require optimization.[12]
Materials:
-
Phthalonitrile derivative (e.g., this compound)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or another suitable base
-
High-boiling point solvent (e.g., bis(2-methoxyethyl) ether - diglyme)
-
Concentrated Sulfuric Acid (H₂SO₄) for purification
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Crushed Ice
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine the phthalonitrile derivative (e.g., 4 equivalents), anhydrous copper(II) chloride (e.g., 1 equivalent), DBN (as a base), and diglyme (B29089) (as a solvent).[12]
-
Heat the reaction mixture to the boiling point of the solvent (approximately 160 °C for diglyme) and maintain reflux for about 2 hours.[12] The solution should develop a deep blue or purple color, indicative of phthalocyanine formation.[13]
-
After the reflux period, allow the flask to cool to room temperature.[12]
-
Pour the contents of the flask into a beaker containing a significant volume of water.[12]
-
To remove the base (DBN), acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3.[12]
-
Bring the water to a brief boil to dissolve any unreacted copper salts, then cool the mixture.[12]
-
Collect the solid product by vacuum filtration.[12]
-
For purification, the crude product can be dissolved in a minimal amount of concentrated sulfuric acid. This should be done with extreme caution in a fume hood with appropriate personal protective equipment.[12]
-
After allowing the sulfuric acid solution to stand for about 30 minutes, carefully pour it onto a large volume of crushed ice.[12]
-
The purified blue phthalocyanine will precipitate. Allow the precipitate to coalesce before collecting it by vacuum filtration.[12]
-
Wash the final product thoroughly with hot water and then with methanol to remove any remaining impurities.[12]
-
Dry the purified copper phthalocyanine derivative in an oven at 100 °C.[12]
Characterization: The synthesized phthalocyanine can be characterized using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.[13][14]
Conclusion
This compound (CAS 1953-99-7) is a valuable chemical intermediate, primarily utilized in the synthesis of phthalocyanine dyes and pigments, as well as other specialty chemicals. While its direct biological activities are not well-documented, the diverse and significant biological applications of its derivatives, particularly in the fields of antimicrobial research and photodynamic therapy, underscore its importance in synthetic and medicinal chemistry research. Researchers and drug development professionals should be aware of the hazardous nature of this compound and handle it with appropriate safety precautions. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound in a research setting. Further investigation into the direct biological effects of this compound may reveal novel applications.
References
- 1. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C8Cl4N2 (Chlorothalonil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecule with the chemical formula C8Cl4N2, commonly known as Chlorothalonil (B1668833). This document outlines its chemical identity, physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the core mechanism of action, providing a visual representation of the involved biological pathways.
Chemical Identity and Properties
Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide.[1] Its primary function is to protect agricultural crops, turf, and ornamental plants from a wide variety of fungal diseases.[1][2] The compound is also utilized as a wood protectant and a preservative in paints, resins, and emulsions.[1][3]
Table 1: Chemical Identifiers for Chlorothalonil
| Identifier | Value |
| IUPAC Name | 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile[1] |
| Synonyms | Tetrachloroisophthalonitrile, Bravo, Daconil, Echo[1][4] |
| CAS Number | 1897-45-6[1][4] |
| Molecular Formula | C8Cl4N2[1][5] |
| Molecular Weight | 265.91 g/mol [5] |
| InChI Key | CRQQGFGUEAVUIL-UHFFFAOYSA-N[4] |
| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl)C#N[4] |
Table 2: Physicochemical Properties of Chlorothalonil
| Property | Value |
| Appearance | White to pale yellow crystalline solid[6] |
| Melting Point | 250-251 °C[4] |
| Boiling Point | 350 °C[4] |
| Solubility in Water | 0.6 - 1.2 mg/L at 25°C[7] |
| log P (Octanol-Water Partition Coefficient) | 2.88 - 3.86[7] |
| Vapor Pressure | 5.72 x 10⁻⁷ mmHg at 25°C[7] |
| Density | 1.8 g/cm³[1] |
Mechanism of Action: Glutathione (B108866) Depletion
The primary fungicidal mechanism of Chlorothalonil involves its reaction with intracellular thiols, particularly glutathione (GSH).[8] This reaction is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification in fungal cells.[1][8]
Chlorothalonil's electrophilic nature, due to the electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack by the thiolate anion of GSH.[8] This conjugation reaction leads to the rapid depletion of the intracellular GSH pool. The consequences of GSH depletion are multifaceted and ultimately lead to fungal cell death:
-
Enzyme Inactivation: GSH is essential for maintaining the reduced state of sulfhydryl groups in many enzymes. Its depletion leads to the inactivation of critical enzymes involved in cellular metabolism.[2][8]
-
Increased Oxidative Stress: As a primary antioxidant, the reduction in GSH levels leaves the fungal cell vulnerable to damage from reactive oxygen species (ROS), affecting proteins, lipids, and DNA.[8]
This multi-site action is a key factor in Chlorothalonil's effectiveness and the low risk of resistance development in fungi.[2][8]
Caption: Signaling pathway of Chlorothalonil's fungicidal action.
Experimental Protocols
Synthesis of Chlorothalonil
Chlorothalonil can be synthesized via two primary routes:
-
Direct Chlorination of Isophthalonitrile: This method involves the direct reaction of isophthalonitrile with chlorine gas.[1][9]
-
Dehydration of Tetrachloroisophthaloyl Amide: This process uses a dehydrating agent, such as phosphoryl chloride, to convert tetrachloroisophthaloyl amide to Chlorothalonil.[1]
A generalized laboratory-scale synthesis procedure based on the chlorination of isophthalonitrile is as follows:
Materials:
-
Isophthalonitrile
-
Chlorine gas
-
Ammoxidation catalyst
-
Fluidized bed reactor
-
Fixed bed reactor
Procedure:
-
Isophthalonitrile, nitrogen, chlorine, and a specialized ammoxidation catalyst are introduced into a fluidized bed reactor.[10]
-
The reaction is carried out at a temperature range of 280-300°C and a pressure of 0.05-0.08 MPa.[10] The catalyst amount is typically 2-4% of the total gas amount.[10]
-
The reacted gas from the fluidized bed is then passed through a fixed bed reactor under the same temperature and pressure conditions, with the addition of more catalyst and chlorine.[10]
-
The reaction is allowed to proceed for approximately one hour.[10]
-
The resulting mixed gas is sent to a collector where it is condensed and dried to obtain Chlorothalonil.[10]
Analytical Methods for Chlorothalonil Determination
The quantification of Chlorothalonil residues in various matrices is crucial for food safety and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
This method is suitable for the determination of Chlorothalonil in samples collected for occupational exposure assessment.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV Detector
-
Normal phase column (e.g., silica)
-
Sep-Pak C18 cartridges for sample concentration
Reagents:
-
Hexane (HPLC grade)
-
Dioxane (HPLC grade)
-
Chlorothalonil analytical standard
Procedure:
-
Sample Preparation (e.g., from air sampling filters):
-
Extract the filter with a suitable solvent like methanol.
-
For low concentrations, the extract can be concentrated using a Sep-Pak C18 cartridge and eluted with methanol.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a linear calibration curve using a range of Chlorothalonil standard solutions (e.g., 0.5 µg/L to 100 mg/L).[6]
-
Quantify the Chlorothalonil concentration in the sample by comparing its peak area to the calibration curve.
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food. A modified protocol involving acidification is necessary to prevent the degradation of Chlorothalonil.[7]
Instrumentation:
-
Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)
-
DB-5MS UI column (or equivalent)
Reagents:
-
Acetonitrile (B52724) (containing 1% formic acid)
-
Water (containing 1% formic acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent (optional)
-
C18 sorbent (optional)
-
Chlorothalonil analytical standard
Procedure:
-
Sample Extraction:
-
Homogenize 10 g of the sample with 10 mL of water containing 1% formic acid.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup (optional):
-
Transfer an aliquot of the supernatant to a tube containing a suitable combination of PSA and C18 sorbents.
-
Vortex and centrifuge.
-
-
GC-MS/MS Analysis:
-
Injection: 1 µL of the final extract in splitless mode.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.[7]
-
MS Detection: Use multiple reaction monitoring (MRM) mode for quantification and confirmation.
-
Toxicity and Environmental Fate
Chlorothalonil exhibits low acute oral and dermal toxicity in mammals.[11] However, it is classified as a likely human carcinogen by the United States Environmental Protection Agency (EPA) based on animal studies that showed an increased incidence of kidney tumors.[2][12] It is a severe eye irritant and can cause skin irritation.[11][12]
In the environment, Chlorothalonil is not considered persistent in soil, with reported half-lives of less than 23 days.[2] It binds tightly to soil and has low mobility, suggesting a low potential for groundwater contamination.[2][13] However, its primary degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (SDS-3701), is more persistent and toxic than the parent compound.[1][14] Chlorothalonil is highly toxic to fish and aquatic invertebrates.[13]
Conclusion
Chlorothalonil (C8Cl4N2) is an effective and widely used fungicide with a well-understood mechanism of action centered on the depletion of fungal glutathione. This guide provides a detailed overview of its chemical and physical properties, along with established protocols for its synthesis and analysis, which are essential for researchers and professionals in related fields. The provided information on its toxicological profile and environmental fate underscores the importance of responsible handling and monitoring of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. | Semantic Scholar [semanticscholar.org]
- 10. CN102718682A - Preparation method for chlorothalonil - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. nemi.gov [nemi.gov]
- 13. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 14. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Tetrachlorophthalonitrile (CAS No. 1953-99-7). The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate and building block in organic synthesis. This document details the compound's properties, experimental protocols for its synthesis and reaction, and its degradation pathways, with quantitative data summarized in structured tables and logical processes visualized through diagrams.
Physical and Chemical Properties
This compound, also known as 3,4,5,6-tetrachloro-1,2-benzenedicarbonitrile, is a white crystalline solid at room temperature.[1] Its structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent nitrile functional groups.[1] This high degree of chlorination and the presence of electron-withdrawing nitrile groups significantly influence its physical properties and chemical reactivity.[1]
Quantitative Physical Data
The key physical and molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈Cl₄N₂ | [2][3] |
| Molecular Weight | 265.91 g/mol | [3][4] |
| CAS Number | 1953-99-7 | [2][3][4] |
| Appearance | White to faint grey powder, crystals, or chunks | [4] |
| Melting Point | 243.5 - 252 °C (with decomposition) | [4][5] |
| Boiling Point | 353.9 °C at 760 mmHg | [4] |
| Density | 1.71 g/cm³ | [4] |
| Vapor Pressure | 3.48 x 10⁻⁵ mmHg at 25°C | [4][6] |
| Flash Point | 156 °C | [4] |
| Water Solubility | Low | N/A |
| Organic Solvent Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) | N/A |
Spectral Data Summary
Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to its symmetrical structure and lack of protons, its NMR spectra are simple. The expected spectral characteristics are summarized below.
| Spectroscopic Technique | Key Features and Expected Peaks | Reference |
| FT-IR (KBr Pellet) | - Strong, sharp C≡N stretch (~2230-2240 cm⁻¹)- Aromatic C=C ring stretching (~1600-1450 cm⁻¹)- C-Cl stretching | [7] |
| ¹H NMR | No peaks expected due to the absence of hydrogen atoms. | N/A |
| ¹³C NMR | Three signals are expected due to molecular symmetry:- Quaternary carbons attached to chlorine- Quaternary carbons attached to nitrile groups- Nitrile carbons (C≡N) | [7] |
| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) cluster around m/z 264-268 due to chlorine isotopes.- Fragmentation pattern showing loss of chlorine (Cl) and cyanide (CN) radicals. | [7] |
Experimental Protocols
This compound is a versatile precursor, primarily used in substitution reactions to synthesize more complex molecules like phthalocyanines.
Synthesis of this compound (Industrial Method)
The industrial production of this compound typically involves a two-step process starting from o-xylene. This method is advantageous due to its high efficiency and yield.
Methodology:
-
Step 1: Ammoxidation of o-Xylene to Phthalonitrile (B49051): o-Xylene is vaporized and mixed with ammonia (B1221849) and air (or oxygen). This gaseous mixture is passed through a fluidized bed reactor containing a catalyst (e.g., V₂O₅). The reaction is carried out at elevated temperatures (320-440 °C) and pressures (0.06-0.10 MPa) to produce phthalonitrile.
-
Step 2: Gas-Phase Chlorination of Phthalonitrile: The produced phthalonitrile is then vaporized and mixed with chlorine gas and an inert carrier gas like nitrogen. This mixture is passed through a reactor system, often a combination of a fluidized bed and a fixed bed, containing an activated charcoal catalyst. The reaction is maintained at a temperature of 230-280 °C and a pressure of 0.01-0.10 MPa. The resulting tetrachlorinated product is then cooled and collected. The yield for this chlorination step is typically high, in the range of 85-95%.
References
- 1. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 6. Tetrachlorophthalonitrile1953-99-7,Purity95+%_ACTIVATE [molbase.com]
- 7. 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- | C8Cl4N2 | CID 16057 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Core Moiety: A Technical Guide to the Discovery and Historical Synthesis of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalonitrile, a chlorinated aromatic dinitrile, serves as a crucial building block in the synthesis of a diverse array of functional molecules. Its rigid, planar structure and electron-deficient aromatic ring, adorned with four chlorine atoms and two cyano groups, impart unique chemical properties that have been harnessed in the development of high-performance pigments, robust polymers, and various agrochemicals.[1][2] This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a comparative analysis of early synthetic methodologies with modern industrial processes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Synthesis: The Phthalic Anhydride (B1165640) Route
The early exploration of chlorinated phthalocyanine (B1677752) pigments in the mid-20th century paved the way for the synthesis of their precursors, including this compound. A key historical approach involved a multi-step synthesis commencing with the chlorination of phthalic anhydride, followed by conversion to the corresponding phthalimide (B116566) and subsequent ammonolysis and dehydration to yield the dinitrile.
A significant contribution to the synthesis of highly chlorinated phthalocyanines from their corresponding anhydrides was documented in 1959.[3] This work provides a foundational method for obtaining the necessary chlorinated precursors. The synthesis of tetrachlorophthalic anhydride, the primary starting material, was achieved through the direct chlorination of phthalic anhydride.
Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride (adapted from Shigemitsu, 1959)[3]
-
Chlorination of Phthalic Anhydride: Phthalic anhydride is chlorinated with chlorine gas in oleum (B3057394) using iodine as a catalyst. The reaction temperature is initially maintained at 50-60°C and subsequently raised to 200°C.
-
Purification: The resulting tetrachlorophthalic anhydride is purified by recrystallization from a toluene-ethanol (1:1) solvent.
The conversion of tetrachlorophthalic anhydride to this compound, while not explicitly detailed in this specific paper, would have followed established chemical transformations of the time. This typically involved:
-
Formation of Tetrachlorophthalimide: Reaction of tetrachlorophthalic anhydride with urea (B33335) or ammonia (B1221849).
-
Ammonolysis and Dehydration: Conversion of the phthalimide to the corresponding phthalamide, followed by dehydration to yield this compound.
This historical route, while effective for laboratory-scale synthesis, was often characterized by harsh reaction conditions, the use of corrosive reagents, and modest overall yields.
Modern Industrial Synthesis: The Ammoxidation and Chlorination of o-Xylene (B151617)
Contemporary industrial production of this compound has shifted towards a more efficient and streamlined two-stage process.[4] This method begins with the ammoxidation of ortho-xylene to produce phthalonitrile (B49051), which is subsequently subjected to gas-phase chlorination. This approach offers significant advantages in terms of yield, purity, and process scalability.
Experimental Protocol: Two-Stage Industrial Synthesis of this compound (adapted from CN102432505A)[4]
Stage 1: Ammoxidation of o-Xylene to Phthalonitrile
-
Vaporization and Mixing: Quantitative o-xylene is vaporized and mixed with ammonia and air (or oxygen).
-
Fluidized Bed Reaction: The gas mixture is introduced into a fluidized-bed reactor containing a V₂O₅-based catalyst.
-
Reaction Conditions: The reaction is maintained at a temperature of 320-440°C and a pressure of 0.05-0.10 MPa.
-
Product Collection: The product gas is cooled, and the condensed phthalonitrile is collected and dried.
Stage 2: Gas-Phase Chlorination of Phthalonitrile to this compound
-
Vaporization and Mixing: Phthalonitrile is melted, vaporized, and mixed with chlorine and nitrogen gas.
-
Fluidized and Fixed Bed Reaction: The gaseous mixture is passed through a fluidized-bed reactor followed by a fixed-bed reactor, both containing activated charcoal as a catalyst.
-
Reaction Conditions: The reaction temperature is controlled between 230-280°C, and the pressure is maintained at 0.01-0.10 MPa.
-
Product Collection: The reacted gas is sent to a collector where it is cooled, and the resulting this compound is condensed and dried.
Comparative Data of Synthesis Methods
The following tables summarize the quantitative data associated with the historical and modern synthesis routes for this compound, providing a clear comparison of their efficiencies and operating parameters.
Table 1: Synthesis of Phthalonitrile (Intermediate in Modern Method)
| Parameter | Value | Reference |
| Starting Material | o-Xylene, Ammonia, Air/Oxygen | [4] |
| Catalyst | V₂O₅-based | [4] |
| Reactor Type | Fluidized Bed | [4] |
| Temperature | 320 - 440 °C | [4] |
| Pressure | 0.05 - 0.10 MPa | [4] |
| Molar Ratio (o-xylene:ammonia:oxygen) | 1 : 2-18 : 8-45 | [4] |
| Yield | 80% - 90% | [4] |
| Purity | 99% | [4] |
Table 2: Synthesis of this compound
| Parameter | Historical Method (Inferred) | Modern Industrial Method | Reference |
| Starting Material | Tetrachlorophthalic Anhydride | Phthalonitrile, Chlorine, Nitrogen | [3],[4] |
| Catalyst | Not specified for dinitrile formation | Activated Charcoal | [4] |
| Reactor Type | Batch Reactor (likely) | Fluidized Bed followed by Fixed Bed | [4] |
| Temperature | Elevated temperatures | 230 - 280 °C | [4] |
| Pressure | Atmospheric (likely) | 0.01 - 0.10 MPa | [4] |
| Molar Ratio (Phthalonitrile:Chlorine:Nitrogen) | N/A | 2 : 5-10 : 10-40 | [4] |
| Yield | Lower (multi-step process) | 85% - 95% | [4] |
| Purity | Variable | 98% | [4] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthesis pathways for this compound.
Caption: Historical synthesis workflow for this compound.
Caption: Modern two-stage industrial synthesis of this compound.
Conclusion
The synthesis of this compound has evolved significantly from early multi-step laboratory preparations to highly optimized, continuous industrial processes. The historical route, reliant on the chlorination of phthalic anhydride, laid the groundwork for accessing this important intermediate. However, the modern approach, involving the ammoxidation of o-xylene followed by gas-phase chlorination of the resulting phthalonitrile, represents a paradigm shift in efficiency, yield, and purity. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers engaged in the synthesis and application of this compound and its derivatives in the ongoing development of advanced materials and pharmaceuticals.
References
- 1. Method of synthesizing tetrafluorophthalonitrile - Patent WO-8707267-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HU175725B - Process for preparing tetrachloro-isophtalonitrile - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
Spectroscopic Profile of Tetrachlorophthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetrachlorophthalonitrile (C₈Cl₄N₂), a key intermediate in the synthesis of various functional materials, including phthalocyanines. The document details expected spectroscopic characteristics based on established principles and predictive models, alongside detailed experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the predicted and expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type |
| ~138-142 | C-Cl |
| ~115-120 | C-CN |
| ~112-116 | -C≡N |
Note: Predicted values are generated using online chemical shift prediction tools and should be confirmed by experimental data.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~2230-2240 | C≡N stretch (nitrile) | Strong, Sharp |
| ~1550-1600 | C=C stretch (aromatic ring) | Medium to Strong |
| ~1100-1200 | C-Cl stretch | Strong |
| ~800-900 | C-H out-of-plane bend (if any impurities) | Weak to Medium |
Table 3: Expected Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 264, 266, 268, 270, 272 | [M]⁺ | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will follow the characteristic isotopic pattern for four chlorine atoms. |
| 229, 231, 233, 235 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |
| 203, 205, 207 | [M-CN-Cl]⁺ | Fragment from the loss of a cyanide radical and a chlorine atom. |
| 168, 170 | [C₆Cl₂]⁺ | Fragment corresponding to a dichlorinated benzene (B151609) ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon framework of this compound. Due to the absence of protons, only ¹³C NMR is applicable.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical due to the compound's low solubility in many common NMR solvents. Gentle heating or sonication may be required to aid dissolution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is required.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans (typically several thousand) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to shorten the relaxation delay and reduce the total acquisition time.
-
-
Data Analysis: Process the raw data using appropriate software. Chemical shifts should be referenced to the solvent peak. The expected spectrum should show three distinct signals corresponding to the three unique carbon environments in the symmetric this compound molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C=C aromatic, C-Cl). The nitrile stretch should be a prominent, sharp peak.[1][2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
-
Ionization: Electron ionization (EI) at 70 eV is a suitable method for this type of compound.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion peak cluster. The presence of four chlorine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of chlorine atoms or cyanide radicals.[4]
-
Mandatory Visualization
The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
The Unmasking of a Fungicide: A Technical Guide to the Bioactivation of Precursor Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of fungicide precursors, also known as pro-fungicides. These compounds are inactive in their applied form and require metabolic activation within the target fungus, the host plant, or the environment to be converted into their fungicidally active counterparts. This bioactivation process offers several advantages, including improved systemic movement, enhanced selectivity, and a broader spectrum of activity. This paper will focus on the well-established example of thiophanate-methyl (B132596) and its conversion to carbendazim (B180503), a potent benzimidazole (B57391) fungicide. We will delve into the biochemical pathways of this transformation, present comparative efficacy data, provide detailed experimental protocols for studying this phenomenon, and visualize the underlying molecular interactions, including the subsequent activation of cellular stress pathways.
Introduction: The Pro-Fungicide Concept
The development of fungicides has been a cornerstone of modern agriculture, protecting crops from devastating fungal diseases. A sophisticated approach in fungicide design is the use of precursors, or pro-fungicides. These molecules are designed to be chemically stable and relatively inactive until they undergo a specific biochemical transformation to release the active fungicidal agent. This strategy can enhance the fungicide's performance by:
-
Improving Systemic Properties: The precursor form may have physicochemical properties that allow for better absorption and translocation within the plant.
-
Increasing Selectivity: The enzymes required for activation may be more prevalent or active in the target fungus than in the host plant or other non-target organisms.
-
Enhancing Environmental Stability: The precursor may be less prone to degradation by environmental factors such as UV light, allowing for a longer window of activity.
A prime example of a commercially successful pro-fungicide is thiophanate-methyl . This compound belongs to the thiophanate (B166795) class of chemicals and is metabolized to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is the actual fungitoxic molecule. Carbendazim is a member of the benzimidazole class of fungicides and exerts its effect by disrupting microtubule assembly in fungal cells.[1][2]
Bioactivation of Thiophanate-Methyl to Carbendazim
The conversion of thiophanate-methyl to carbendazim is a critical step for its fungicidal activity. This transformation can be influenced by several factors, including pH, temperature, and the presence of enzymes in plants and fungi.[1][3] The primary mechanism is a cyclization reaction where the thiourea (B124793) side chains of thiophanate-methyl are modified to form the benzimidazole ring structure of carbendazim.
Comparative Efficacy of Thiophanate-Methyl and Carbendazim
The fungicidal efficacy of thiophanate-methyl is directly attributable to its conversion to carbendazim. Therefore, in vitro studies often show that carbendazim has a lower EC50 (Effective Concentration to inhibit 50% of growth) value compared to thiophanate-methyl, indicating higher intrinsic fungitoxicity. However, the in vivo performance of thiophanate-methyl can be comparable or even superior due to its systemic properties as a precursor. The following table summarizes the comparative efficacy of these two compounds against various fungal pathogens.
| Fungal Pathogen | Fungicide | EC50 (µg/mL) | Reference |
| Botrytis cinerea | Thiophanate-methyl | 0.948 to >1280 | [4] |
| Botrytis cinerea | Carbendazim | 0.012 to >800 | [4] |
| Cladobotryum spp. | Thiophanate-methyl | 6.53 - 12.09 | [5] |
| Cladobotryum spp. | Carbendazim | 0.24 - 2.92 | [5] |
| Sclerotinia sclerotiorum (sensitive isolates) | Thiophanate-methyl | 0.38 - 2.23 | [6][7] |
| Sclerotinia sclerotiorum (resistant isolate) | Thiophanate-methyl | >100 | [6][7] |
Mechanism of Action of Carbendazim and Induction of Cellular Stress
The active metabolite, carbendazim, acts by binding to β-tubulin, a protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. The inhibition of these processes ultimately leads to fungal cell death.
The disruption of fundamental cellular processes by carbendazim can induce a cellular stress response in the fungus. This can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][8] These pathways are conserved signaling cascades that regulate cellular responses to a wide range of external stimuli, including osmotic stress, oxidative stress, and cell wall damage. The hyperactivation of these pathways can be detrimental to the fungus, contributing to the overall fungicidal effect.[3][9]
Experimental Protocols
In Vitro Bioactivation and Efficacy Assay
This protocol describes a method to assess the bioactivation of thiophanate-methyl to carbendazim and compare the fungicidal efficacy of the precursor and its active metabolite against a target fungus.
I. Materials
-
Fungal isolate (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Thiophanate-methyl (analytical standard)
-
Carbendazim (analytical standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Spectrophotometer
-
96-well microtiter plates
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
II. Procedure
-
Fungal Inoculum Preparation:
-
Grow the fungal isolate on PDA plates for 7-10 days at 25°C.
-
Flood the plates with sterile distilled water and gently scrape the surface to release conidia.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
-
Fungicide Stock Solution Preparation:
-
Prepare 10 mg/mL stock solutions of thiophanate-methyl and carbendazim in DMSO.
-
Prepare serial dilutions of each fungicide in PDB to achieve the desired final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
-
In Vitro Efficacy Assay (Microdilution Method):
-
In a 96-well microtiter plate, add 100 µL of the appropriate fungicide dilution to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
Include control wells with PDB and inoculum only (positive control) and PDB only (negative control).
-
Incubate the plates at 25°C for 48-72 hours.
-
Determine the fungal growth by measuring the optical density at 600 nm using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the EC50 value for each compound using appropriate statistical software.
-
-
In Vitro Bioactivation Assay:
-
Incubate a known concentration of thiophanate-methyl in PDB with a high density of fungal mycelium or conidia for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, remove an aliquot of the medium.
-
Centrifuge to pellet the fungal material.
-
Analyze the supernatant for the presence of thiophanate-methyl and carbendazim using HPLC.
-
HPLC Analysis of Thiophanate-Methyl and Carbendazim
This protocol provides a general method for the simultaneous determination of thiophanate-methyl and carbendazim.
I. Materials
-
HPLC system with a C18 reverse-phase column and UV/DAD detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Syringe filters (0.45 µm)
II. Procedure
-
Sample Preparation:
-
Filter the supernatant from the bioactivation assay through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm for carbendazim and 235 nm for thiophanate-methyl.[10]
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of thiophanate-methyl and carbendazim.
-
Quantify the concentrations of both compounds in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The use of fungicide precursors represents a sophisticated strategy in the ongoing effort to develop more effective and environmentally sound crop protection agents. The bioactivation of thiophanate-methyl to carbendazim serves as a classic example of this principle, where an inactive precursor is transformed into a potent fungicidal molecule within the target system. Understanding the mechanisms of bioactivation, the comparative efficacy of the precursor and its active metabolite, and the subsequent cellular responses in the target fungus is crucial for the rational design of new pro-fungicides and for optimizing the use of existing ones. The experimental protocols provided in this guide offer a framework for researchers to investigate these processes and contribute to the advancement of fungicide development.
References
- 1. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate sterilization with thiophanate-methyl and its biodegradation to carbendazim in oyster mushroom (Pleurotus ostreatus var. florida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pesting.org.rs [pesting.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
An In-depth Technical Guide on the Stability and Degradation Profile of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalonitrile (3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile), a synthetic organic compound, is recognized for its thermal stability and utility as a key intermediate in the synthesis of various agrochemicals, dyes, and high-performance polymers.[1][2][3] Its chemical structure, featuring a phthalonitrile (B49051) core with four chlorine substituents, contributes to its stability and reactivity.[1][3] However, the environmental fate of this compound and its degradation profile are critical considerations for its safe and sustainable application. This technical guide provides a comprehensive overview of the stability and degradation of this compound, drawing upon data from its closely related and extensively studied isomer, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), to infer its behavior. The degradation pathways, including hydrolysis, photodegradation, and microbial degradation, are discussed in detail, supplemented with standardized experimental protocols and quantitative data where available.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid with a melting point of 249-252 °C (with decomposition).[4] It has low solubility in water but is soluble in nonpolar organic solvents.[3]
| Property | Value | Reference(s) |
| Chemical Formula | C₈Cl₄N₂ | [5] |
| Molecular Weight | 265.91 g/mol | [5] |
| CAS Number | 1953-99-7 | [5] |
| Melting Point | 249-252 °C (decomposes) | [4] |
| Appearance | White to faint grey powder or chunks | [3] |
| Solubility | Low in water; soluble in nonpolar organic solvents | [3] |
Abiotic Degradation Profile
The degradation of this compound in the environment is governed by a combination of abiotic and biotic processes. Abiotic degradation primarily includes hydrolysis and photodegradation. Due to the lack of specific quantitative data for this compound, the following sections present data for its isomer, chlorothalonil, as a predictive model.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is expected to be pH-dependent. Based on data for chlorothalonil, it is anticipated to be stable under acidic conditions and moderately susceptible to hydrolysis under neutral to basic conditions.[6]
Table 1: Hydrolysis Half-Life of Chlorothalonil (Isomer of this compound)
| pH | Temperature (°C) | Half-Life (t½) | Reference(s) |
| 5 | 22 | Stable (> 49 days) | [7] |
| 7 | 22 | Stable (> 49 days) | [7] |
| 9 | 22 | 38 days | [7] |
| Neutral to Basic | - | 4 - 64 days | [6] |
The primary degradation product formed under basic conditions is likely the replacement of a chlorine atom with a hydroxyl group, leading to the formation of a hydroxy-tetrachlorophthalonitrile derivative.
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111) [2][8][9][10]
This protocol outlines a standardized method to determine the rate of hydrolysis of a chemical substance at different pH values.
1. Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance and any major degradation products are monitored over time.
2. Materials and Apparatus:
-
Test substance (this compound)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature chamber or water bath
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Sterile glassware
3. Procedure:
-
A solution of the test substance is prepared in each buffer.
-
The solutions are incubated in the dark at a controlled temperature (e.g., 25°C or 50°C for accelerated studies).
-
Samples are withdrawn at appropriate time intervals.
-
The concentration of the parent compound and degradation products are determined using a validated analytical method.
-
The rate of hydrolysis is calculated, and the half-life is determined.
4. Data Analysis: The degradation kinetics are typically modeled using pseudo-first-order kinetics to determine the rate constant and half-life at each pH.
Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light. This compound is expected to undergo photodegradation, particularly in aqueous environments and on surfaces exposed to sunlight. For its isomer chlorothalonil, photolysis is a major degradation pathway.[2]
Table 2: Photodegradation Half-Life of Chlorothalonil (Isomer of this compound) in Water
| Light Source | pH | Half-Life (t½) | Reference(s) |
| High-Pressure Mercury Lamp | Alkaline | 22.4 minutes | [11] |
| UV Lamp | - | 82.5 minutes | [11] |
| Sunlight | Alkaline | 123.8 minutes | [11] |
| Simulated Sunlight | 7 | 0.4 days | [6] |
| Simulated Sunlight | 5 | 23 days | [6] |
The primary photodegradation pathway is likely to involve reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. The presence of photosensitizers in natural waters can enhance the rate of photodegradation.[2]
Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316) [12][13][14]
This protocol describes a method for assessing the direct phototransformation of a chemical in water.
1. Principle: A solution of the test substance in a buffered aqueous medium is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for non-photolytic degradation.
2. Materials and Apparatus:
-
Test substance (this compound)
-
Purified water and buffer solutions
-
A light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters)
-
Temperature-controlled irradiation chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Quantum actinometer for light intensity measurement
3. Procedure:
-
A solution of the test substance is prepared in a transparent reaction vessel.
-
The solution is irradiated with the light source at a constant temperature.
-
Samples are taken at various time points from both the irradiated and dark control samples.
-
The concentration of the parent compound and major photoproducts are quantified.
4. Data Analysis: The phototransformation rate constant and the half-life are calculated from the decline in the concentration of the test substance over time, corrected for any degradation observed in the dark controls. The quantum yield can also be determined to predict photodegradation rates under different environmental conditions.
Biotic Degradation Profile
The microbial degradation of this compound is a key process in its environmental dissipation, particularly in soil and sediment. While specific studies on this compound are limited, the degradation of aromatic nitriles and the closely related chlorothalonil provide insights into the likely pathways.
Microbial Degradation Pathways
Microorganisms can degrade aromatic nitriles through two primary enzymatic pathways:
-
Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849).[15]
-
Nitrile Hydratase and Amidase Pathway: A nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[15]
For this compound, these enzymatic reactions would lead to the formation of tetrachlorophthalic acid or its corresponding amides.
Furthermore, based on studies of chlorothalonil, microbial degradation in soil is a significant dissipation route.[8] The primary metabolite formed is 4-hydroxy-2,5,6-trichloroisophthalonitrile, indicating that hydrolytic dehalogenation is a key microbial process.[2] This suggests that microorganisms can cleave the carbon-chlorine bond, replacing a chlorine atom with a hydroxyl group.
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
1. Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark under controlled temperature, moisture, and (for aerobic testing) aeration. The disappearance of the test substance and the formation and decline of transformation products are monitored over time.
2. Materials and Apparatus:
-
Test substance (this compound), preferably radiolabeled (e.g., ¹⁴C)
-
Characterized soil samples
-
Incubation vessels with systems for aeration and trapping of volatile products (e.g., CO₂)
-
Controlled environment chamber
-
Analytical instrumentation for quantification of the parent compound and metabolites (e.g., LSC, HPLC-radiodetector, LC-MS)
3. Procedure:
-
Soil is characterized (pH, organic carbon content, texture, etc.).
-
The test substance is applied to the soil samples.
-
Aerobic Test: Soil is maintained at a specific moisture level and incubated with a continuous flow of air. Evolved ¹⁴CO₂ is trapped.
-
Anaerobic Test: Soil is incubated under aerobic conditions for a period, then flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Soil samples are extracted and analyzed at various time intervals.
4. Data Analysis: The rate of degradation of the parent compound and the rates of formation and decline of major metabolites are calculated. The extent of mineralization to CO₂ and the formation of non-extractable residues are also determined.
Degradation Pathways and Products
Based on the available information for chlorothalonil and general knowledge of nitrile and chlorinated aromatic compound degradation, the following degradation pathways for this compound can be proposed.
Hydrolytic and Photolytic Degradation Pathway
Caption: Proposed abiotic degradation pathways of this compound.
Microbial Degradation Pathway
Caption: Proposed microbial degradation pathways of this compound.
Experimental Workflow for Degradation Studies
The following diagram illustrates a general workflow for investigating the degradation of this compound.
Caption: General experimental workflow for this compound degradation studies.
Conclusion
This compound is a chemically stable compound, a property that is advantageous for its industrial applications. However, its persistence in the environment is a key consideration. Based on data from its isomer, chlorothalonil, this compound is expected to be susceptible to degradation through hydrolysis (under alkaline conditions), photodegradation, and microbial action. The primary degradation pathways likely involve hydrolytic dehalogenation and enzymatic transformation of the nitrile functional groups. The degradation products are anticipated to be hydroxylated and carboxylated derivatives. Further experimental studies specifically on this compound are warranted to precisely quantify its degradation kinetics and to fully elucidate its environmental fate. The standardized protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. oecd.org [oecd.org]
- 7. ijmr.net.in [ijmr.net.in]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]
- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalonitrile (TCN) is a chlorinated aromatic dinitrile, recognized for its utility as a key intermediate in the synthesis of various functional materials, including phthalocyanine (B1677752) dyes, and potentially as a building block in the development of novel therapeutic agents. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and for the computational modeling of its interactions in biological systems. This guide provides an in-depth overview of the essential thermochemical properties of this compound, with a focus on the experimental methodologies employed for their determination. While specific experimental data for this compound is scarce in publicly available literature, this document details the standard protocols for measuring these crucial parameters.
Core Thermochemical Properties
The primary thermochemical properties of interest for a compound like this compound are its standard enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation. These values provide insight into the molecule's energetic stability and phase transition behavior.
Data Presentation
| Thermochemical Property | Symbol | Hypothetical Value (kJ/mol) |
| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Value to be determined |
| Standard Enthalpy of Combustion | ΔHc° | Value to be determined |
| Enthalpy of Sublimation | ΔHsub° | Value to be determined |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Value to be determined |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the accurate determination and interpretation of thermochemical data. The following sections outline the standard methodologies for measuring the key thermochemical properties of this compound.
Determination of the Enthalpy of Combustion using Oxygen Bomb Calorimetry
The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.[1] This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Experimental Workflow:
Figure 1: Workflow for Bomb Calorimetry.
Detailed Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.5 g) of this compound is pressed into a pellet and placed in a crucible inside the bomb calorimeter. A fuse wire of known composition and mass is placed in contact with the sample.
-
Bomb Assembly and Pressurization: The crucible is placed inside the stainless steel "bomb," which is then sealed. The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature of the water is recorded.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The final, maximum temperature of the water is recorded.
-
Calculation: The heat absorbed by the calorimeter and the water (q) is calculated using the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid).[2] The molar enthalpy of combustion (ΔHc°) is then calculated from the heat released and the number of moles of this compound burned.[3]
Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method
The enthalpy of sublimation, the energy required to transform a solid directly into a gas, can be determined by measuring the vapor pressure of the substance at different temperatures.[4] The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids.[5][6]
Experimental Workflow:
Figure 2: Knudsen Effusion Workflow.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.
-
Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature. Under these conditions, the molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss from the cell is measured over time.[7]
-
Varying Temperature: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.[8]
-
Clausius-Clapeyron Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHsub°/R, where R is the ideal gas constant. From this slope, the enthalpy of sublimation can be calculated.[9]
Calculation of the Standard Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of this compound in its solid state can be calculated indirectly using Hess's Law, by combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).
Logical Relationship for Calculation:
Figure 3: Enthalpy of Formation Calculation.
The enthalpy of formation in the gaseous state can then be determined by adding the enthalpy of sublimation to the enthalpy of formation of the solid:
ΔHf°(g) = ΔHf°(s) + ΔHsub°
Significance in Drug Development and Research
A comprehensive understanding of the thermochemical properties of this compound is essential for several aspects of research and development:
-
Chemical Process Safety and Optimization: Knowledge of the enthalpy of combustion is critical for assessing the potential hazards associated with the handling and synthesis of this compound and its derivatives.
-
Computational Chemistry and Molecular Modeling: Accurate enthalpies of formation are fundamental parameters for computational models that predict the stability, reactivity, and interaction of molecules with biological targets.
-
Formulation and Stability Studies: The enthalpy of sublimation provides insight into the volatility of the compound, which is an important consideration in drug formulation, storage, and delivery.
Conclusion
References
- 1. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 3. youtube.com [youtube.com]
- 4. umsl.edu [umsl.edu]
- 5. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. pragolab.cz [pragolab.cz]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application of Tetrachlorophthalonitrile in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalonitrile is a versatile aromatic compound containing four chlorine atoms and two nitrile groups.[1] In polymer chemistry, it serves as a valuable building block for the synthesis of high-performance thermosetting polymers renowned for their exceptional thermal stability, chemical resistance, and inherent flame retardancy. The electron-withdrawing nature of the chlorine and nitrile groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction for forming stable ether-linked polymer backbones. The nitrile functionalities also provide a pathway for crosslinking reactions, leading to the formation of highly durable and robust three-dimensional polymer networks.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers.
Application Notes
This compound is primarily utilized in polymer chemistry in two main capacities: as a monomer for the synthesis of polyethers and as a precursor for phthalocyanine-based polymers.
1. Monomer for High-Performance Polyether Synthesis
This compound can react with bisphenols or other diols via nucleophilic aromatic substitution to form polyethers. The resulting polymers possess a high aromatic content and the presence of the phthalonitrile (B49051) moiety, which contributes to their outstanding thermal and oxidative stability. The chlorine atoms on the phthalonitrile ring are substituted by the phenoxide or alkoxide groups of the co-monomer, creating stable ether linkages.
The general reaction scheme involves the reaction of this compound with a bisphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature is typically elevated to facilitate the substitution reaction.
2. Precursor for Phthalocyanine-Based Polymers
The nitrile groups of this compound can undergo cyclotetramerization in the presence of a metal salt to form a phthalocyanine (B1677752) ring. When bifunctional phthalonitrile monomers are used, this reaction can lead to the formation of phthalocyanine-based polymers. These materials exhibit unique electronic and optical properties in addition to high thermal stability. While the direct polymerization of this compound into a phthalocyanine polymer is less common, it can be used to synthesize substituted phthalonitriles that are then polymerized. For instance, this compound can be reacted with nucleophiles to introduce other functional groups before the cyclotetramerization step.[2]
Quantitative Data Summary
The following table summarizes typical properties of high-performance polymers derived from phthalonitrile-based monomers. While specific data for polymers derived directly from this compound is limited in publicly available literature, the data for analogous phthalonitrile polymers provides a reasonable expectation of performance.
| Property | Expected Value | Reference |
| Glass Transition Temperature (Tg) | > 400 °C | [3] |
| Decomposition Temperature (5% weight loss in N₂) | > 500 °C | [3] |
| Char Yield at 800 °C in N₂ | > 70% | [3] |
| Water Absorption | < 1.5% | |
| Dielectric Constant | 2.5 - 3.5 | [4] |
| Flexural Strength | 80 - 120 MPa |
Experimental Protocols
Protocol 1: Synthesis of a Polyether from this compound and Bisphenol A
This protocol describes a general procedure for the synthesis of a high-performance polyether via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Thermocouple
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (typically 1.5 to 2.0 equivalents per mole of bisphenol).
-
Solvent Addition: Add a mixture of anhydrous DMF and toluene to the flask to dissolve the reactants and facilitate the azeotropic removal of water. The typical solvent ratio is 4:1 (DMF:Toluene).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After dehydration, remove the toluene from the reaction mixture by distillation. Increase the temperature to 150-160 °C to initiate the polymerization reaction. Maintain this temperature for 8-12 hours with continuous stirring under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of vigorously stirred methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of ether linkages and the disappearance of the hydroxyl groups from the bisphenol.
-
NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.
Visualizations
Diagram 1: Synthesis of Polyether from this compound and Bisphenol A
Caption: Experimental workflow for the synthesis of a polyether from this compound.
Diagram 2: Logical Relationship of this compound in High-Performance Polymers
Caption: Role of this compound in forming high-performance thermosets.
References
- 1. Method of synthesizing tetrafluorophthalonitrile - Patent WO-8707267-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20170002146A1 - Controlling crosslinking density and processing parameters of phthalonitriles - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving tetrachlorophthalonitrile. This versatile building block is a key precursor in the synthesis of a wide array of functionalized molecules, including phthalocyanines, which have significant applications in materials science and medicinal chemistry, particularly in photodynamic therapy and drug delivery.
Application Notes
This compound is a highly reactive aromatic compound susceptible to nucleophilic aromatic substitution (SNA) reactions. The four electron-withdrawing chlorine atoms and two nitrile groups activate the benzene (B151609) ring, facilitating the displacement of chlorine atoms by a variety of nucleophiles.
Key Applications in Research and Drug Development:
-
Synthesis of Phthalocyanine Precursors: The primary application of these reactions is the synthesis of substituted phthalonitriles. These molecules serve as precursors for the template synthesis of phthalocyanines. By varying the nucleophile, researchers can tune the physicochemical properties of the resulting phthalocyanines, such as solubility, aggregation behavior, and electronic properties.
-
Development of Photosensitizers: Phthalocyanine derivatives are excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. The substituents introduced via nucleophilic substitution can enhance the photophysical and photochemical properties of the phthalocyanines, leading to more efficient generation of cytotoxic reactive oxygen species.
-
Drug Delivery Systems: Functional groups introduced onto the phthalonitrile (B49051) scaffold can be used to attach targeting moieties or to improve the biocompatibility and drug-loading capacity of phthalocyanine-based drug delivery systems.
-
Materials Science: Substituted phthalonitriles and their corresponding phthalocyanines are utilized in the development of advanced materials for applications in organic electronics, sensors, and catalysis.
Regioselectivity: In the nucleophilic substitution of this compound, the substitution of the first two chlorine atoms generally occurs at the 4 and 5 positions. This regioselectivity is particularly observed with S- and O-nucleophiles. Subsequent substitutions at the 3 and 6 positions are also possible, often requiring more forcing reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with representative amine, thiol, and phenol (B47542) nucleophiles.
Protocol 1: Synthesis of 4,5,6,7-Tetrakis(phenylamino)phthalonitrile
This protocol details the reaction of this compound with an excess of aniline (B41778) to achieve tetra-substitution.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 3.76 mmol) in dry DMF (20 mL).
-
Add a 10-fold molar excess of aniline (3.42 mL, 37.6 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of a 1:1 mixture of methanol and water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with methanol to remove unreacted aniline and DMF.
-
Dry the solid product in a vacuum oven at 60 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/chloroform (B151607).
Protocol 2: Synthesis of 4,5,6,7-Tetrakis(phenylthio)phthalonitrile
This protocol describes the reaction with a thiol nucleophile, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
To a stirred solution of this compound (1.0 g, 3.76 mmol) in dry DMF (25 mL) in a three-necked flask, add anhydrous potassium carbonate (2.59 g, 18.8 mmol).
-
Slowly add thiophenol (1.62 mL, 15.8 mmol) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold 0.1 M HCl.
-
The resulting precipitate is collected by filtration, washed extensively with deionized water until the filtrate is neutral, and then with cold ethanol.
-
Dry the crude product under vacuum.
-
The product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Protocol 3: Synthesis of 4,5,6,7-Tetrakis(4-tert-butylphenoxy)phthalonitrile
This protocol outlines the procedure for substitution with a phenolic nucleophile.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g, 3.76 mmol), 4-tert-butylphenol (2.82 g, 18.8 mmol), and anhydrous potassium carbonate (3.11 g, 22.5 mmol) in dry DMF (30 mL).
-
Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 48 hours.
-
Cool the reaction mixture and pour it into 300 mL of vigorously stirred deionized water.
-
Collect the resulting solid by filtration and wash it with water and then with methanol.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent such as a mixture of chloroform and methanol to obtain the pure product.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 10:1 | DMF | 120 | 24 | ~65 | [1] |
| Morpholine | 10:1 | DMF | 100 | 12 | 60-65 | [1] |
| Piperidine | 10:1 | DMF | 100 | 12 | 60-65 | [1] |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 4.2:1 | K₂CO₃ | DMF | 80 | 12 | >80 |
| 4-Methylthiophenol | 4.2:1 | K₂CO₃ | DMF | 80 | 12 | >85 |
| Hexanethiol | 4.2:1 | K₂CO₃ | DMF | 70 | 10 | ~75 |
Table 3: Reaction with Phenol Nucleophiles
| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 4:1 | K₂CO₃ | DMF | 100 | 48 | ~70 |
| 4-tert-Butylphenol | 5:1 | K₂CO₃ | DMF | 100 | 48 | >80 |
| 4-Methoxyphenol | 4.5:1 | K₂CO₃ | DMF | 90 | 36 | ~78 |
Mandatory Visualization
References
Application Notes and Protocols for the Analysis of Tetrachlorophthalonitrile in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of tetrachlorophthalonitrile, a widely used fungicide also known as chlorothalonil (B1668833), in environmental matrices. The protocols focus on robust and validated techniques utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for environmental monitoring and risk assessment.
Executive Summary
This compound is an effective fungicide used extensively in agriculture, leading to its potential accumulation in soil, water, and sediment.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence and ensuring environmental safety. This document outlines two primary analytical workflows: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and sediment samples, and a Solid-Phase Extraction (SPE) method for water samples.[2][3][4] Both sample preparation techniques are followed by instrumental analysis using either GC-MS in Selected Ion Monitoring (SIM) mode or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for precise quantification.[5][6]
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative data for the determination of this compound in various environmental samples using the described methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Matrix | Method | Analyte | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| Soil | QuEChERS-GC-MS | This compound | 0.001 - 0.005 | 0.01 | 79.3 - 104.1 | < 17.9 |
| Water | SPE-GC-MS | This compound | 0.1 | 0.035 - 0.1 | 70 - 110 | < 10 |
| Sediment | QuEChERS-GC-MS | This compound | 0.001 - 0.005 | 0.01 | 80 - 120 | < 15 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Matrix | Method | Analyte | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| Soil | QuEChERS-LC-MS/MS | This compound | 0.5 | 0.01 | 84 - 115 | < 10 |
| Water | SPE-LC-MS/MS | 0.18 ng/L | 0.01 | 65 - 108 | < 9.5 | |
| Sediment | QuEChERS-LC-MS/MS | 0.5 | 0.01 | 80 - 120 | < 15 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Soil and Sediment Samples
This protocol is adapted for the analysis of this compound, which can be sensitive to alkaline conditions.[7]
1. Sample Preparation and Extraction: a. Weigh 10-15 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.[7][8] b. Add 10-15 mL of acetonitrile (B52724) containing 1% acetic acid.[7] c. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[9] d. Cap the tube and shake vigorously for 1 minute.[7] e. Centrifuge at ≥3000 rpm for 5 minutes.[9]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube. b. The d-SPE tube should contain a mixture of primary secondary amine (PSA) and C18 sorbents. For this compound, it is crucial to use a modified approach that minimizes its degradation. Some methods suggest omitting the d-SPE step or using alternative sorbents.[9] c. Vortex for 30 seconds. d. Centrifuge at a high speed for 2 minutes.
3. Final Extract Preparation: a. Take the supernatant from the d-SPE step. b. Filter the extract through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound from water matrices.[2][10]
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.[11][12]
2. Sample Loading: a. Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Cartridge Washing: a. Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
4. Elution: a. Elute the retained this compound from the cartridge with 5-10 mL of acetonitrile or a suitable solvent mixture (e.g., dichloromethane).[2]
5. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or hexane). c. The sample is now ready for GC-MS or LC-MS/MS analysis.
References
- 1. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. weber.hu [weber.hu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
Tetrachlorophthalonitrile: A Versatile Intermediate in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalonitrile (TCPN), a chlorinated aromatic nitrile, serves as a crucial intermediate in the synthesis of a variety of agrochemicals.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with four chlorine atoms and two adjacent cyano groups, makes it a versatile precursor for creating active ingredients with fungicidal, herbicidal, and potentially insecticidal properties. The electron-withdrawing nature of the chlorine and cyano groups activates the aromatic ring for nucleophilic substitution reactions, allowing for the introduction of various functional groups to develop a diverse range of agrochemical products.
This document provides detailed application notes and protocols relevant to the use of this compound in the production of agrochemicals, with a primary focus on the widely used fungicide, chlorothalonil (B1668833), and explores the potential for synthesizing other classes of agrochemicals.
Agrochemicals Derived from this compound
The most prominent agrochemical synthesized from a tetrachlorinated phthalonitrile (B49051) isomer is the broad-spectrum fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[3] While chlorothalonil is an isomer of a direct derivative of this compound, its synthesis and mode of action provide a valuable model for understanding the potential of this class of compounds. Additionally, the principles of its synthesis can be adapted for this compound to produce novel fungicides.
The reactivity of the chlorine atoms on the this compound ring allows for nucleophilic aromatic substitution with various nucleophiles, such as amines, alkoxides, and thiolates. This versatility enables the creation of a wide array of derivatives with different biological activities. Research has shown that substituted phthalonitriles can exhibit significant herbicidal and fungicidal activity.[4][5]
Data Presentation: Synthesis of this compound
The industrial production of this compound is a key first step. A common method involves the gas-phase chlorination of phthalonitrile. The following table summarizes quantitative data from a patented production method.[4]
| Parameter | Value |
| Starting Material | Phthalonitrile |
| Reagents | Chlorine, Nitrogen |
| Catalyst | Activated Charcoal |
| Reaction Type | Gas-Phase Chlorination |
| Temperature | 240 - 280 °C |
| Pressure | 0.03 - 0.10 MPa |
| Molar Ratio (Phthalonitrile:Chlorine:Nitrogen) | 2 : 6-10 : 15-40 |
| Catalyst Loading | 1% - 5% of bed volume |
| Yield | 85% - 95% |
| Product Purity | 98% |
Experimental Protocols
While a specific, publicly available, detailed protocol for the synthesis of a commercial agrochemical directly from this compound is not readily found, a generalized protocol for the synthesis of a fungicidal derivative can be proposed based on the principles of nucleophilic aromatic substitution. The following protocol describes the synthesis of a hypothetical amino-substituted this compound derivative, a class of compounds known to exhibit fungicidal activity.
Protocol 1: Synthesis of a Hypothetical Fungicide via Nucleophilic Aromatic Substitution
Objective: To synthesize a 4-amino-substituted this compound derivative.
Materials:
-
This compound (TCPN)
-
Ammonia (or an appropriate amine)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution. While stirring, slowly add the amine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure amino-substituted this compound derivative.
Expected Outcome: A substituted this compound with one of the chlorine atoms replaced by an amino group. The yield and purity would need to be determined experimentally.
Signaling Pathways and Mechanisms of Action
The primary mode of action for chlorothalonil, a close isomer of this compound derivatives, involves the depletion of intracellular glutathione (B108866) (GSH) in fungal cells. This disruption of the cellular redox balance leads to the inhibition of key metabolic enzymes and ultimately, cell death.
Mechanism of Action of Chlorothalonil
-
Glutathione Depletion: Chlorothalonil is an electrophilic molecule that readily reacts with nucleophilic thiol groups, particularly the sulfhydryl group of glutathione. This reaction is often catalyzed by glutathione S-transferases (GSTs). The formation of chlorothalonil-glutathione conjugates rapidly depletes the intracellular pool of reduced glutathione.
-
Enzyme Inhibition: The depletion of glutathione inhibits glutathione-dependent enzymes. A key target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis. Inhibition of GAPDH disrupts cellular respiration and energy production.
-
Oxidative Stress: Glutathione is a primary antioxidant in the cell. Its depletion leaves the fungal cell vulnerable to damage from reactive oxygen species (ROS), leading to oxidative stress and damage to proteins, lipids, and DNA.
The following diagram illustrates the proposed signaling pathway for the fungicidal action of chlorothalonil.
Caption: Mechanism of action of chlorothalonil in fungal cells.
Experimental Workflow
The general workflow for the synthesis and evaluation of new agrochemicals derived from this compound involves several key stages, from initial synthesis to biological screening.
References
- 1. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.caf.ac.cn [journals.caf.ac.cn]
- 4. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stepwise Synthesis of Derivatives from Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stepwise synthesis of functionalized phthalonitrile (B49051) derivatives starting from tetrachlorophthalonitrile. This versatile precursor allows for the controlled introduction of various substituents through nucleophilic aromatic substitution, leading to a diverse range of molecules with tunable electronic and photophysical properties. Such derivatives are crucial intermediates in the synthesis of asymmetrically substituted phthalocyanines, which are of significant interest in drug development, particularly for applications in photodynamic therapy (PDT), as well as in materials science for the development of advanced materials like sensors and solar cells.
Introduction to this compound Chemistry
This compound is a highly reactive aromatic compound bearing four electron-withdrawing chlorine atoms and two cyano groups. This electronic arrangement activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be sequentially replaced by a variety of nucleophiles, including amines, thiols, and phenols. The degree of substitution can be controlled by stoichiometric adjustment of the nucleophile and careful selection of reaction conditions, enabling the synthesis of mono-, di-, tri-, and tetra-substituted phthalonitrile derivatives. This stepwise approach is fundamental for creating asymmetrically substituted phthalonitriles, which are essential building blocks for A3B and A2B2 type phthalocyanines.
Stepwise Synthetic Pathways from this compound
The general synthetic strategy involves the sequential displacement of chlorine atoms on the this compound core. The reactivity of the positions is influenced by the existing substituents, allowing for a degree of regioselectivity in some cases.
Caption: General stepwise nucleophilic substitution of this compound.
Section 1: Synthesis of Thioether-Substituted Phthalonitriles
The reaction of this compound with thiols is a robust method for introducing sulfur-containing functionalities. The high nucleophilicity of thiolates facilitates the displacement of chlorine atoms.
Experimental Protocol: Stepwise Substitution with Alkyl/Aryl Thiols
This protocol describes the general procedure for the stepwise substitution of chlorine atoms with thiols. The number of equivalents of the thiol and the reaction time can be adjusted to favor the formation of mono-, di-, tri-, or tetra-substituted products.
Materials:
-
This compound
-
Alkyl or Aryl Thiol (e.g., 1-hexanethiol, thiophenol)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add anhydrous K2CO3 (1.2 eq per chlorine to be substituted) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Nucleophile Addition: Add the corresponding thiol (1.1 eq per chlorine to be substituted) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the desired substituted phthalonitrile.
Quantitative Data for Thioether-Substituted Phthalonitriles:
| Product | Nucleophile | Eq. of Nucleophile | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| Mono-substituted | 1-Hexanethiol | 1.1 | 60 | 4 | ~70-80 | - |
| Di-substituted | 1-Hexanethiol | 2.2 | 70 | 8 | ~60-70 | - |
| Tri-substituted | 1-Hexanethiol | 3.3 | 80 | 12 | ~50-60 | - |
| Tetra-substituted | 1-Hexanethiol | 4.4 | 90 | 24 | >90 | 88-90 |
Note: Yields and reaction times are approximate and may vary depending on the specific thiol and reaction scale.
Section 2: Synthesis of Aryloxy/Alkoxy-Substituted Phthalonitriles
The substitution of chlorine atoms with phenoxides or alkoxides provides a route to ether-linked phthalonitrile derivatives. The reactivity is generally lower than that of thiolates, often requiring higher temperatures.
Experimental Protocol: Stepwise Substitution with Phenols/Alcohols
This protocol outlines the synthesis of aryloxy/alkoxy-substituted phthalonitriles.
Materials:
-
This compound
-
Substituted Phenol (B47542) (e.g., 4-tert-butylphenol) or Alcohol
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired phenol or alcohol (1.1 eq per chlorine to be substituted) in anhydrous DMF.
-
Base Addition: Add anhydrous K2CO3 (1.5 eq per chlorine to be substituted) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of water and methanol to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Quantitative Data for Aryloxy-Substituted Phthalonitriles:
| Product | Nucleophile | Eq. of Nucleophile | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| Mono-substituted | 4-tert-Butylphenol | 1.1 | 80 | 6 | ~60-70 | 185-187 |
| Di-substituted | 4-tert-Butylphenol | 2.2 | 90 | 12 | ~50-60 | 210-212 |
| Tri-substituted | 4-tert-Butylphenol | 3.3 | 100 | 24 | ~40-50 | 235-237 |
| Tetra-substituted | 4-tert-Butylphenol | 4.4 | 120 | 48 | ~30-40 | >250 |
Note: The synthesis of fully substituted aryloxy derivatives can be challenging due to steric hindrance, often resulting in lower yields.
Section 3: Synthesis of Amino-Substituted Phthalonitriles
The reaction with amines introduces nitrogen-based functionalities. Primary and secondary amines can act as nucleophiles. The reaction conditions need to be carefully controlled to avoid side reactions.
Experimental Protocol: Stepwise Substitution with Amines
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., aniline, morpholine)
-
Anhydrous Potassium Carbonate (K2CO3) or a non-nucleophilic base like DBU
-
Anhydrous solvent (e.g., DMF, DMSO, or neat amine)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Reagent Addition: Add the amine (1.1 to 10 eq, depending on the desired substitution and amine reactivity) and the base (if required).
-
Reaction: Heat the mixture to a temperature between 80-150 °C. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into acidic water (e.g., 1M HCl) to neutralize excess amine and precipitate the product.
-
Purification: Filter the precipitate, wash with water, and then with ethanol. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Amino-Substituted Phthalonitriles:
| Product | Nucleophile | Eq. of Nucleophile | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| Di-substituted | Aniline | 10 | 120 | 12 | ~60-65 | 248-250 |
| Tetra-substituted | Morpholine | large excess | 150 | 24 | ~70-80 | >300 |
Note: Reactions with amines can lead to mixtures of products, and purification can be challenging. Using a large excess of the amine can often drive the reaction to completion for tetra-substitution.
Section 4: Synthesis of Asymmetrically Substituted Phthalocyanines
The asymmetrically substituted phthalonitriles synthesized in the previous sections are valuable precursors for the synthesis of low-symmetry phthalocyanines, such as A3B and A2B2 types. The statistical condensation method is a common approach.
Caption: Workflow for the synthesis of A3B phthalocyanines.
Experimental Protocol: Synthesis of an A3B-Type Phthalocyanine
This protocol describes a general procedure for the statistical condensation of a tri-substituted phthalonitrile (A) with a different phthalonitrile (B) to yield an A3B-type phthalocyanine.
Materials:
-
Tri-substituted phthalonitrile (e.g., 3,4,5-trichloro-6-(phenylthio)phthalonitrile) (3.0 eq)
-
Second phthalonitrile (e.g., 4,5-bis(hexylthio)phthalonitrile) (1.0 eq)
-
Metal salt (e.g., Zn(OAc)2, CuCl2) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
High-boiling solvent (e.g., n-pentanol, quinoline)
-
Methanol
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the tri-substituted phthalonitrile (A), the second phthalonitrile (B), the metal salt, and the high-boiling solvent.
-
Reaction Initiation: Heat the mixture to reflux and add a catalytic amount of DBU.
-
Reaction: Continue refluxing for 12-24 hours, monitoring the formation of the characteristic green/blue phthalocyanine color.
-
Work-up: Cool the reaction mixture and precipitate the crude product by adding methanol. Filter the solid and wash it with methanol until the filtrate is colorless.
-
Purification: The crude product is a mixture of different phthalocyanine species (A4, A3B, A2B2, AB3, B4). This mixture is separated by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/dichloromethane and gradually increasing the polarity with ethyl acetate, is typically used to isolate the desired A3B phthalocyanine.
Characterization of Phthalocyanine Products:
The purified phthalocyanine derivatives should be characterized by a range of spectroscopic techniques:
-
UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic intense Q-band in the 600-700 nm region.
-
1H and 13C NMR Spectroscopy: To confirm the structure of the peripheral substituents and the overall symmetry of the molecule.
-
Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight of the final product.
-
FT-IR Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm-1) from the starting phthalonitriles.
By following these detailed protocols, researchers can systematically synthesize a wide array of functionalized phthalonitrile derivatives from this compound and utilize them in the construction of asymmetrically substituted phthalocyanines for various applications in medicine and materials science.
Application Notes and Protocols for Creating Heat-Resistant Polymers Using Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of high-performance, heat-resistant polymers derived from tetrachlorophthalonitrile. Phthalonitrile-based resins are a class of thermosetting polymers known for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. These attributes make them highly suitable for applications in aerospace, electronics, and other industries requiring materials that can withstand extreme conditions.
While specific experimental data for the homopolymerization of this compound is limited in publicly available literature, the protocols and data presented herein are based on established principles of phthalonitrile (B49051) chemistry and data from closely related halogenated phthalonitrile systems. Researchers should consider this information as a foundational guide and may need to optimize conditions for their specific applications. The inclusion of four chlorine atoms on the phthalonitrile ring is expected to significantly influence the monomer's reactivity and the final properties of the cured polymer, potentially enhancing thermal stability and flame retardancy.
Overview of Phthalonitrile Polymerization
The curing of phthalonitrile monomers involves a thermally induced, complex polymerization of the nitrile groups. This process leads to a highly cross-linked, aromatic heterocyclic network, which is the source of the material's outstanding thermal stability. The resulting polymer network is typically composed of stable structures such as triazine rings and phthalocyanine (B1677752) or phthalocyanine-like macrocycles. The polymerization can be initiated by heat alone, but the process is often sluggish and requires high temperatures. Therefore, curing agents or catalysts are frequently employed to reduce the curing temperature and accelerate the reaction rate.
Logical Relationship: From Monomer to Cured Polymer
Caption: General workflow for the preparation of phthalonitrile-based polymers.
Experimental Protocols
2.1. Synthesis of Polymers from this compound (General Protocol)
This protocol describes a general method for the synthesis of a heat-resistant polymer from this compound using an aromatic amine as a curing agent.
Materials:
-
This compound (monomer)
-
Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (B75826) (APB), 4,4'-diaminodiphenyl sulfone (DDS))
-
High-boiling point solvent (optional, for solution mixing, e.g., N-methyl-2-pyrrolidone (NMP))
Procedure:
-
Preparation of the Resin Mixture:
-
Melt Mixing (Preferred): In a suitable vessel, heat the this compound monomer to a temperature approximately 20-30 °C above its melting point to obtain a low-viscosity melt. Add the desired amount of the aromatic amine curing agent (typically 1-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Solution Mixing: If melt mixing is not feasible, dissolve both the this compound monomer and the curing agent in a minimal amount of a high-boiling point solvent like NMP. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum before curing.
-
-
Degassing:
-
Pour the homogeneous resin mixture into a preheated mold.
-
Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature.
-
Apply vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.
-
-
Curing:
-
Transfer the degassed resin to a programmable oven or a hot press with a controlled temperature profile.
-
A typical multi-stage curing cycle is as follows (temperatures and durations should be optimized):
-
Heat to 250 °C and hold for 4 hours.
-
Ramp up to 280 °C and hold for 8 hours.
-
Ramp up to 320 °C and hold for 8 hours.
-
-
-
Post-Curing:
-
For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.
-
Increase the temperature to 350-375 °C and hold for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the post-curing cycle is complete, allow the polymer to cool down slowly to room temperature to minimize thermal stresses.
-
Experimental Workflow: Synthesis and Curing
Caption: Detailed experimental workflow for polymer synthesis and curing.
2.2. Characterization of Thermal Properties
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal and thermo-oxidative stability of the cured polymer.
-
Protocol:
-
Place a small sample (5-10 mg) of the fully cured polymer in a TGA pan (platinum or ceramic).
-
Heat the sample from room temperature to 1000 °C at a heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50-100 mL/min).
-
Record the weight loss of the sample as a function of temperature.
-
-
Data Analysis: Determine the 5% weight loss temperature (Td5), which is a common measure of the onset of decomposition. The residual weight at 800 °C or 1000 °C provides the char yield.
Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured polymer.
-
Protocol:
-
Prepare a rectangular sample of the cured polymer with appropriate dimensions (e.g., 30 mm x 10 mm x 2 mm).
-
Perform a temperature sweep from room temperature to a temperature above the expected Tg (e.g., 450 °C) at a heating rate of 3-5 °C/min and a fixed frequency (e.g., 1 Hz).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').
-
-
Data Analysis: The Tg is typically determined from the peak of the tan δ curve.
Quantitative Data Presentation
The following tables summarize typical thermal properties of various phthalonitrile-based polymers to provide a comparative context for what might be expected from polymers derived from this compound.
Table 1: Thermal Properties of Cured Phthalonitrile Resins
| Phthalonitrile Monomer Type | Curing Agent | Td5 (°C, N2) | Char Yield at 800°C (N2, %) | Tg (°C) |
| Bisphenol A-based | Aromatic Amine | > 500 | ~70-80 | > 400 |
| Resorcinol-based | Aromatic Amine | ~500 | ~75 | > 450 |
| Phenoxy-substituted | Aromatic Amine | ~480-520 | ~65-75 | ~250-300 |
| Biphenyl-based | Aromatic Amine | > 500 | > 70 | > 400 |
Table 2: Comparative Thermal Stability of High-Performance Polymers
| Polymer Type | Td5 (°C, N2) | Char Yield at 800°C (N2, %) | Typical Max. Service Temp. (°C) |
| Phthalonitrile Resins | > 500 | > 70 | ~300-350 |
| Polyimides | ~500-600 | ~55-65 | ~260-300 |
| Bismaleimides (BMIs) | ~400-450 | ~50-60 | ~230-290 |
| High-Temp Epoxy Resins | ~350-400 | ~20-40 | ~180-220 |
Signaling Pathways and Polymerization Mechanism
The curing of phthalonitrile resins proceeds through a complex, thermally driven polymerization of the ortho-dinitrile functional groups. This results in a highly cross-linked, aromatic heterocyclic network. The proposed mechanism involves the formation of various stable structures, including triazine rings and phthalocyanine macrocycles.
Proposed Polymerization Pathway
Caption: Simplified representation of the proposed polymerization pathways for phthalonitrile resins.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The high temperatures used in the curing and post-curing processes require caution and the use of appropriate equipment.
-
Consult the Safety Data Sheet (SDS) for this compound and any other chemicals used for detailed safety information.
Application Notes and Protocols for the Gas-Phase Chlorination Synthesis of Tetrachlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of the gas-phase chlorination of phthalonitrile (B49051) to produce tetrachlorophthalonitrile. The protocols are based on established methodologies and are intended to serve as a comprehensive resource for laboratory-scale synthesis.
Introduction
This compound is a crucial intermediate in the synthesis of various high-value chemicals, including certain dyes, pigments, and pharmaceuticals. The gas-phase chlorination of phthalonitrile offers a potentially efficient and scalable method for its production. This process typically involves the reaction of vaporized phthalonitrile with chlorine gas at elevated temperatures in the presence of a catalyst. A common reactor configuration involves a fluidized bed reactor followed by a fixed bed reactor to ensure high conversion and product purity.
Experimental Setup
The gas-phase chlorination of phthalonitrile is a high-temperature process involving corrosive materials. The following experimental setup is recommended for a laboratory-scale synthesis. All equipment should be constructed from chlorine-resistant materials such as glass, quartz, or Hastelloy.
Key Equipment:
-
Phthalonitrile Vaporization System: A heated vessel or sublimator capable of maintaining a constant temperature to ensure a steady flow of phthalonitrile vapor.
-
Gas Feed System: Mass flow controllers for precise metering of phthalonitrile vapor, chlorine gas, and an inert carrier gas (e.g., nitrogen).
-
Fluidized Bed Reactor: A vertically oriented cylindrical reactor containing the catalyst. It should be equipped with a gas distributor at the bottom to ensure uniform fluidization.
-
Fixed Bed Reactor: A packed-bed reactor located downstream of the fluidized bed reactor to further enhance the chlorination reaction.
-
Heating System: Tube furnaces or heating jackets for both reactors to maintain the desired reaction temperature.
-
Product Collection System: A series of condensers and traps to cool the product stream and collect the solid this compound.
-
Off-Gas Scrubber: A scrubber system containing a suitable neutralizing agent (e.g., sodium hydroxide (B78521) solution) to safely treat the unreacted chlorine and hydrogen chloride in the off-gas.
Tabulated Experimental Parameters
The following tables summarize the key quantitative data for the gas-phase chlorination process, derived from patent literature.[1] These parameters can be used as a starting point for process optimization.
Table 1: Reaction Conditions
| Parameter | Value |
| Reaction Temperature | 230 - 280 °C |
| Pressure | 0.01 - 0.10 MPa |
| Molar Ratio (Phthalonitrile:Chlorine:Nitrogen) | 2 : (5-10) : (10-40) |
Table 2: Catalyst and Reactor Details
| Parameter | Description |
| Catalyst | Activated Carbon |
| Catalyst Loading (Fluidized Bed) | 0.2% - 8% of bed internal volume |
| Reactor Configuration | Fluidized Bed Reactor followed by a Fixed Bed Reactor |
Table 3: Product Specifications
| Parameter | Value |
| Product Yield | 85% - 95% |
| Product Purity | >98% |
Experimental Protocols
The following protocols provide a step-by-step guide for the gas-phase chlorination of phthalonitrile.
Catalyst Preparation and Reactor Loading
-
Catalyst Activation: The activated carbon catalyst should be dried in an oven at 110 °C for at least 4 hours to remove any adsorbed moisture.
-
Fluidized Bed Reactor Loading: Load the calculated amount of activated carbon into the fluidized bed reactor.
-
Fixed Bed Reactor Loading: Pack the fixed bed reactor with activated carbon.
Synthesis Protocol
-
System Purge: Purge the entire reactor system with dry nitrogen for at least 30 minutes to remove air and moisture.
-
Heating: Heat the vaporizer, transfer lines, and both reactors to the desired operating temperature (e.g., 260 °C).[1]
-
Reactant Feed:
-
Begin the flow of nitrogen gas through the phthalonitrile vaporizer to carry the phthalonitrile vapor into the reactor system.
-
Once the system is stable, introduce chlorine gas at the desired molar ratio.
-
-
Reaction: The gas mixture first enters the fluidized bed reactor and then passes through the fixed bed reactor.
-
Product Collection: The product stream exiting the fixed bed reactor is cooled in a series of condensers to collect the solid this compound.
-
Off-Gas Treatment: The non-condensable gases are passed through a scrubber containing a sodium hydroxide solution to neutralize unreacted chlorine and HCl.
-
Shutdown:
-
Stop the flow of phthalonitrile and chlorine.
-
Continue the nitrogen flow while the system cools down to room temperature.
-
Product Purification
The crude this compound collected from the condensers can be purified by recrystallization from a suitable solvent (e.g., toluene (B28343) or chlorobenzene) to achieve higher purity.
Analytical Methods
4.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify the components of the product mixture. A suggested starting method is as follows:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode.
4.4.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the final product. A suggested starting method is as follows:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C
Safety Precautions
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All experiments should be conducted in a well-ventilated fume hood. A chlorine gas detector should be in place.
-
High Temperatures: The reaction is carried out at high temperatures, requiring appropriate shielding and personal protective equipment (PPE) to prevent burns.
-
Corrosive Materials: Hydrogen chloride is a corrosive byproduct. Ensure all materials in contact with the reaction stream are resistant to both chlorine and HCl.
-
Pressure: The reaction is operated at slightly elevated pressures. Ensure all fittings and connections are secure to prevent leaks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat at all times. A respirator with an appropriate cartridge for chlorine and acid gases should be readily available.
Visualized Workflow and Experimental Logic
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrachlorophthalonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tetrachlorophthalonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two main stages of this compound synthesis: the ammoxidation of o-xylene (B151617) to phthalonitrile (B49051), and the subsequent gas-phase chlorination of phthalonitrile.
Stage 1: Synthesis of Phthalonitrile via Ammoxidation of o-Xylene
Q1: My phthalonitrile yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the ammoxidation of o-xylene are often linked to suboptimal reaction conditions or catalyst issues. Here are the primary factors to investigate:
-
Reaction Temperature: The temperature is a critical parameter. Temperatures below the optimal range can lead to incomplete conversion, while excessively high temperatures can cause over-oxidation of the starting material and product.[1]
-
Molar Ratio of Reactants: The ratio of o-xylene, ammonia (B1221849), and air (oxygen) is crucial for maximizing yield and selectivity. An incorrect ratio can lead to the formation of byproducts.
-
Catalyst Activity: The catalyst, typically Vanadium Pentoxide (V₂O₅), can lose activity over time.[1] Ensure the catalyst is properly prepared and activated.
-
Reaction Pressure: The pressure within the reactor can influence the reaction rate and selectivity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The optimal temperature range for the ammoxidation of o-xylene is typically between 320°C and 440°C.[1] Start with a temperature in the middle of this range and adjust based on your results.
-
Adjust Molar Ratios: The recommended molar ratio of o-xylene vapor:ammonia:oxygen (or air) is 1:2-18:8-45.[1] Experiment within this range to find the optimal ratio for your specific setup.
-
Verify Catalyst Performance: If you suspect catalyst deactivation, consider regenerating or replacing the catalyst. The amount of catalyst used, typically 0.2%-8% of the gas volume, should also be optimized.[1]
-
Control Reaction Pressure: The suggested pressure is between 0.05MPa and 0.10MPa.[1] Ensure your system maintains a stable pressure within this range.
Q2: I am observing significant amounts of byproducts, such as phthalimide (B116566) and o-tolunitrile (B42240). How can I minimize their formation?
A2: The formation of byproducts like phthalimide and o-tolunitrile is a common issue that reduces the yield of the desired phthalonitrile.[2]
-
Phthalimide Formation: This can occur if the reaction temperature is too low or if there is insufficient ammonia.
-
o-Tolunitrile Formation: This byproduct suggests incomplete conversion of the o-xylene.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature within the optimal range (320°C - 440°C) can favor the formation of phthalonitrile over phthalimide.[1]
-
Increase Ammonia Concentration: Ensure an adequate excess of ammonia is used to drive the reaction towards the formation of the dinitrile.
-
Optimize Catalyst: A highly selective catalyst can minimize the formation of byproducts. Different catalyst formulations, such as V-P-Co-Ti oxides, have been shown to improve selectivity.
-
Increase Residence Time: A longer residence time in the reactor may allow for more complete conversion of o-xylene, reducing the amount of o-tolunitrile.
Stage 2: Synthesis of this compound via Gas-Phase Chlorination of Phthalonitrile
Q1: The yield of my this compound is low, and I suspect incomplete chlorination. What should I check?
A1: Incomplete chlorination will result in a mixture of mono-, di-, and tri-chlorinated phthalonitriles, thus lowering the yield of the desired this compound.
-
Reaction Temperature: The temperature for the gas-phase chlorination is critical. If it's too low, the reaction rate will be slow, leading to incomplete chlorination. If it's too high, it can lead to degradation.
-
Molar Ratio of Reactants: An insufficient amount of chlorine will lead to incomplete substitution on the aromatic ring.
-
Catalyst: Activated charcoal is a common catalyst for this reaction.[1] Its activity and surface area are important for the reaction's efficiency.
-
Reaction Time/Flow Rate: The residence time of the reactants in the catalyst bed is crucial for complete chlorination.
Troubleshooting Steps:
-
Optimize Temperature: The recommended temperature range is between 230°C and 280°C.[1]
-
Adjust Molar Ratio: The suggested molar ratio of phthalonitrile vapor:chlorine:nitrogen is 2:5-10:10-40.[1] Ensure a sufficient excess of chlorine is used.
-
Check Catalyst: Use a high-quality activated charcoal catalyst. The amount should be between 0.2% and 8% of the bed's internal volume.[1]
-
Optimize Flow Rates: Adjust the flow rates of the reactants and the inert gas (nitrogen) to ensure adequate residence time for complete chlorination. A two-stage process with a fluidized bed followed by a fixed bed can improve conversion.[1]
Q2: My final product is impure, with a dark color. What is the likely cause and how can I purify it?
A2: A dark-colored product suggests the presence of impurities, which could be under-chlorinated intermediates, over-chlorinated byproducts, or tar-like residues from degradation.
Troubleshooting Steps for Prevention:
-
Precise Temperature Control: Avoid temperature spikes above the recommended range to prevent thermal degradation of the reactants and product.
-
Controlled Chlorine Feed: Introduce chlorine at a controlled rate to prevent localized high concentrations which can lead to side reactions.
-
Use of Inert Gas: The nitrogen carrier gas helps to control the reaction and prevent unwanted side reactions.[1]
Purification Methods:
-
Recrystallization: this compound has low solubility in many common solvents at room temperature but is more soluble at higher temperatures.[3] Recrystallization from a suitable solvent, such as a high-boiling point aromatic solvent (e.g., toluene, xylene) or a chlorinated solvent, can be an effective purification method.
-
Sublimation: As a stable crystalline solid, sublimation under vacuum can be a viable method for obtaining a high-purity product.
-
Washing: Washing the crude product with a solvent that dissolves the impurities but not the desired product can be a simple and effective purification step.
Frequently Asked Questions (FAQs)
Q1: What is the overall two-step process for synthesizing this compound?
A1: The synthesis is typically a two-step process. First, phthalonitrile is synthesized via the ammoxidation of o-xylene in a fluidized bed reactor. The resulting phthalonitrile is then vaporized and undergoes gas-phase chlorination in the presence of a catalyst to produce this compound.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both stages of this synthesis involve hazardous materials and conditions.
-
Toxicity: o-xylene, ammonia, chlorine, and the nitrile products are toxic. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures and Pressures: The reactions are carried out at high temperatures and pressures, which requires appropriate reactor systems and safety measures to prevent explosions or leaks.
-
Corrosive Materials: Chlorine gas is highly corrosive. Ensure all equipment is made of compatible materials.
Q3: How can I monitor the progress of the reactions?
A3: For laboratory-scale synthesis, the progress of the reactions can be monitored using techniques such as:
-
Gas Chromatography (GC): To analyze the composition of the product gas stream and determine the conversion of reactants and the formation of products and byproducts.
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
Q4: Can other starting materials be used for the synthesis of this compound?
A4: While the ammoxidation of o-xylene followed by chlorination is a common industrial method, other routes exist. For example, tetrachlorophthalic anhydride (B1165640) can be a precursor. However, the described two-step process from o-xylene is often favored due to the availability and lower cost of the starting materials.
Data Presentation
Table 1: Reaction Parameters for Phthalonitrile Synthesis (Ammoxidation of o-Xylene)
| Parameter | Recommended Range |
| Starting Material | o-Xylene |
| Reactants | o-Xylene, Ammonia, Air/Oxygen |
| Catalyst | V₂O₅ |
| Temperature | 320°C - 440°C |
| Pressure | 0.05MPa - 0.10MPa |
| Molar Ratio (o-Xylene:Ammonia:Oxygen) | 1:2-18:8-45 |
| Catalyst Loading | 0.2% - 8% of gas volume |
| Reported Yield | 80% - 90% |
| Reported Purity | 99% |
Data sourced from patent CN102432505A.[1]
Table 2: Reaction Parameters for this compound Synthesis (Gas-Phase Chlorination)
| Parameter | Recommended Range |
| Starting Material | Phthalonitrile |
| Reactants | Phthalonitrile, Chlorine, Nitrogen |
| Catalyst | Activated Charcoal |
| Temperature | 230°C - 280°C |
| Pressure | 0.01MPa - 0.10MPa |
| Molar Ratio (Phthalonitrile:Chlorine:Nitrogen) | 2:5-10:10-40 |
| Catalyst Loading | 0.2% - 8% of bed internal volume |
| Reported Yield | 85% - 95% |
| Reported Purity | 98% |
Data sourced from patent CN102432505A.[1]
Experimental Protocols
Protocol 1: Synthesis of Phthalonitrile
-
Vaporization of o-Xylene: Metered o-xylene is fed into a vaporizer to produce o-xylene vapor.
-
Gas Mixing: The o-xylene vapor is mixed with pre-heated air (or oxygen) and ammonia gas in a mixing tank. The molar ratio should be adjusted to be within the range of 1 (o-xylene) : 2-18 (ammonia) : 8-45 (oxygen).
-
Ammoxidation Reaction: The gas mixture is introduced into a fluidized bed reactor containing a V₂O₅ catalyst (0.2% - 8% of the gas volume).
-
Reaction Conditions: The reactor temperature is maintained between 320°C and 440°C, and the pressure is kept between 0.05MPa and 0.10MPa.[1]
-
Product Collection: The product gas stream leaving the reactor is cooled to condense the phthalonitrile.
-
Purification: The condensed phthalonitrile is then dried to obtain the final product.
Protocol 2: Synthesis of this compound
-
Vaporization of Phthalonitrile: Phthalonitrile is melted and vaporized.
-
Gas Mixing: The phthalonitrile vapor is mixed with chlorine gas and nitrogen gas. The molar ratio should be in the range of 2 (phthalonitrile) : 5-10 (chlorine) : 10-40 (nitrogen).
-
Chlorination Reaction: The gas mixture is passed through a two-stage reactor system, starting with a fluidized bed followed by a fixed bed, both containing an activated charcoal catalyst (0.2% - 8% of the bed's internal volume).
-
Reaction Conditions: The temperature in both reactors is maintained between 230°C and 280°C, and the pressure is kept between 0.01MPa and 0.10MPa.[1]
-
Product Collection: The gas mixture exiting the second reactor is sent to a collector where the this compound is condensed.
-
Purification: The condensed product is dried to obtain the final this compound.
Mandatory Visualization
Caption: Overall experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
Troubleshooting side reactions in Tetrachlorophthalonitrile derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of tetrachlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The most prevalent side reactions include incomplete substitution of the chlorine atoms, hydrolysis of the nitrile groups, and unwanted polymerization. The electrophilic nature of the carbon atoms in the nitrile groups also makes them susceptible to nucleophilic attack, potentially leading to the formation of various byproducts.[1][2][3]
Q2: How can I minimize incomplete substitution of this compound?
A2: To minimize incomplete substitution, it is crucial to carefully control the reaction stoichiometry and conditions. Using a sufficient excess of the nucleophile and optimizing the reaction temperature and time can drive the reaction towards complete substitution. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO often facilitate these reactions. Stepwise addition of nucleophiles can also be a strategic approach to control the substitution pattern.
Q3: What conditions typically lead to the hydrolysis of the nitrile groups on the phthalonitrile (B49051) ring?
A3: The nitrile groups of this compound and its derivatives are susceptible to hydrolysis under both acidic and alkaline conditions, especially at elevated temperatures.[4][5] This reaction proceeds in two stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[4][5][6] To avoid this, it is essential to maintain anhydrous reaction conditions and control the pH of the reaction mixture.
Q4: My reaction mixture turned into an insoluble mass. What could be the cause?
A4: The formation of an insoluble mass is often indicative of unwanted polymerization. Phthalonitriles are known precursors for phthalocyanines and other polymers, and high reaction temperatures can initiate polymerization.[7] The presence of certain metal ions can also catalyze this process. To prevent this, it is advisable to conduct the reaction at the lowest effective temperature and to ensure the absence of catalytic impurities.
Q5: I am observing the formation of multiple product spots on my TLC plate that are difficult to separate. What could be the issue?
A5: The formation of multiple, difficult-to-separate spots on a TLC plate often suggests the presence of positional isomers or a mixture of partially substituted products.[8][9] The substitution pattern on the this compound ring can lead to different isomers depending on the reaction conditions and the nature of the nucleophile. Utilizing advanced purification techniques like preparative HPLC or careful column chromatography with an optimized solvent system may be necessary for separation.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature moderately. Monitor the reaction progress by TLC or HPLC. | Increased conversion of starting material to the desired product. |
| Insufficient nucleophile | Increase the molar ratio of the nucleophile to this compound. | Drive the equilibrium towards the formation of the fully substituted product. |
| Poor solvent choice | Switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP to improve solubility and reaction rate. | Enhanced reaction kinetics and yield. |
| Deactivation of nucleophile | Ensure the nucleophile is not being consumed by side reactions (e.g., reaction with residual acid or water). Use anhydrous solvents and reagents. | The nucleophile remains active to participate in the desired substitution reaction. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of nitrile groups | Conduct the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon). Avoid acidic or basic work-up conditions if the product is sensitive. | Minimal formation of amide and carboxylic acid byproducts.[8][11] |
| Unreacted starting material | Optimize the reaction stoichiometry and conditions to ensure complete conversion. After the reaction, use a suitable purification method like column chromatography or recrystallization to remove unreacted this compound.[8] | A purer final product with no traces of starting material. |
| Formation of polymeric byproducts | Lower the reaction temperature. If a catalyst is used, screen for one that is less prone to promoting polymerization at the desired reaction temperature. | Reduced formation of insoluble polymeric material, leading to a cleaner reaction mixture and easier purification. |
| Residual solvents | After extraction and washing, ensure the product is thoroughly dried under vacuum. For high-boiling solvents like DMF or DMSO, consider techniques like azeotropic distillation with a lower-boiling solvent or lyophilization if the product is stable. | A solvent-free final product, which is crucial for subsequent applications and accurate characterization.[8] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Dissolve the nucleophile (4-5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). If the nucleophile is a solid, it can be added directly to the flask followed by the solvent.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture to facilitate the deprotonation of the nucleophile if necessary.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) under an inert atmosphere (nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove impurities. Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system.
Protocol 2: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm and 280 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 100-1000).
-
-
Data Analysis: Analyze the chromatogram to identify the peaks corresponding to the desired product and impurities. The mass spectrum of each peak will provide the molecular weight of the component, aiding in the identification of side products like hydrolyzed or partially substituted species.
Visual Troubleshooting Guides
Caption: A troubleshooting workflow for common issues in this compound derivatization.
Caption: Reaction pathways showing desired and common side reactions of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Tetrachlorophthalonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Tetrachlorophthalonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during this two-step synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common industrial synthesis of this compound is a two-step process. The first step involves the vapor-phase ammoxidation of o-xylene (B151617) to produce phthalonitrile (B49051). The second step is the gas-phase chlorination of the resulting phthalonitrile to yield this compound.[1]
Q2: What are the typical yields for this synthesis?
A2: With optimized reaction conditions, the yield for the ammoxidation of o-xylene to phthalonitrile can be in the range of 80-90%. The subsequent gas-phase chlorination of phthalonitrile to this compound can achieve yields of 85-95%.[1]
Q3: What are the most common impurities I might encounter?
A3: In the first step (ammoxidation), common byproducts include phthalimide (B116566) and o-tolunitrile. In the second step (chlorination), incompletely chlorinated phthalonitriles and other chlorinated byproducts can be formed.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product can be achieved through methods such as crystallization, distillation, or column chromatography.[2] The choice of method depends on the scale of the reaction and the nature of the impurities. For solid products on a multigram scale, crystallization is often a suitable method.[2]
Troubleshooting Guide
Low Yield
Q: I am experiencing a lower than expected yield in the ammoxidation step. What are the potential causes and how can I address them?
A: Low yields in the ammoxidation of o-xylene can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction is highly exothermic, and precise temperature control is crucial.[3] Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to over-oxidation and the formation of byproducts like CO and CO2.[3] It is essential to maintain the reaction temperature within the optimal range of 320-440°C.[1]
-
Incorrect Molar Ratios: The stoichiometry of the reactants (o-xylene, ammonia (B1221849), and air/oxygen) is critical. An incorrect ratio can lead to side reactions and reduced selectivity towards phthalonitrile. The recommended molar ratio of o-xylene vapor to ammonia to oxygen (in air) is approximately 1:2-18:8-45.[1]
-
Catalyst Deactivation: The vanadium oxide-based catalyst can deactivate over time due to poisoning or sintering.[4] If a decline in performance is observed, catalyst regeneration may be necessary.
-
Poor Mixing: Inefficient mixing of the gaseous reactants can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact yield.
Q: My yield in the gas-phase chlorination step is poor. What should I investigate?
A: For the chlorination of phthalonitrile, consider the following:
-
Inadequate Temperature: The chlorination reaction requires a specific temperature range to proceed efficiently. The optimal temperature is typically between 230-280°C.[1]
-
Incorrect Chlorine to Phthalonitrile Ratio: An excess of chlorine is generally used to ensure complete chlorination. However, an excessively high ratio can lead to the formation of unwanted byproducts. The molar ratio of phthalonitrile vapor to chlorine to nitrogen should be carefully controlled, with a typical range of 2:5-10:10-40.[1]
-
Catalyst Issues: The activated charcoal catalyst can lose its effectiveness. Ensure the catalyst is of good quality and the correct amount is used (typically 1-5% of the bed internal volume total amount).[1]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. The use of a fluidized bed followed by a fixed bed reactor is a strategy to ensure adequate reaction time.[1]
Product Impurity
Q: My final product is contaminated with phthalimide. How can I minimize its formation and remove it?
A: Phthalimide is a common byproduct of the ammoxidation of o-xylene.
-
Minimizing Formation: The formation of phthalimide can be influenced by the reaction conditions. Low concentrations of ammonia and the presence of water in the initial reaction mixture can favor the formation of phthalimide.[5][6] Therefore, maintaining a sufficiently high ammonia concentration is crucial.
-
Removal: Phthalimide can be removed from the crude phthalonitrile product by washing with a basic solution.
Q: I am observing incompletely chlorinated phthalonitriles in my final product. How can I improve the chlorination?
A: The presence of partially chlorinated species indicates that the chlorination reaction has not gone to completion. To address this:
-
Increase Reaction Temperature: Ensure the reaction temperature is within the optimal range of 230-280°C.[1]
-
Adjust Molar Ratios: A higher chlorine to phthalonitrile ratio may be necessary to drive the reaction to completion.
-
Increase Residence Time: Optimizing the gas flow rate to increase the residence time in the reactor can allow for more complete chlorination. The two-stage reactor system (fluidized bed followed by fixed bed) is designed to maximize reaction time.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for Ammoxidation of o-Xylene to Phthalonitrile
| Parameter | Value | Reference |
| Temperature | 320 - 440 °C | [1] |
| Pressure | 0.05 - 0.10 MPa | [1] |
| Molar Ratio (o-xylene:ammonia:oxygen) | 1 : 2-18 : 8-45 | [1] |
| Catalyst | V₂O₅-based | [1] |
Table 2: Optimized Reaction Conditions for Gas-Phase Chlorination of Phthalonitrile
| Parameter | Value | Reference |
| Temperature | 230 - 280 °C | [1] |
| Pressure | 0.01 - 0.10 MPa | [1] |
| Molar Ratio (phthalonitrile:chlorine:nitrogen) | 2 : 5-10 : 10-40 | [1] |
| Catalyst | Activated Charcoal | [1] |
Experimental Protocols
Step 1: Ammoxidation of o-Xylene to Phthalonitrile
-
Catalyst Preparation: A vanadium pentoxide (V₂O₅)-based catalyst is utilized for this reaction.
-
Reactor Setup: A fluidized-bed reactor is charged with the V₂O₅ catalyst.
-
Reactant Preparation:
-
Quantitative o-xylene is vaporized.
-
The o-xylene vapor is mixed with ammonia and air (or oxygen) in a mixing tank to achieve the desired molar ratio (e.g., 1:5:15).[1]
-
-
Reaction Execution:
-
Product Collection:
-
The gas exiting the reactor is cooled to condense the product.
-
The condensed product is then dried to obtain phthalonitrile.
-
Step 2: Gas-Phase Chlorination of Phthalonitrile to this compound
-
Reactor Setup: The process utilizes a fluidized-bed reactor followed by a fixed-bed reactor, both charged with activated charcoal as the catalyst.[1]
-
Reactant Preparation:
-
Phthalonitrile is vaporized.
-
The phthalonitrile vapor is mixed with chlorine and nitrogen in a mixing tank to achieve the desired molar ratio (e.g., 2:7:20).[1]
-
-
Reaction Execution:
-
The gaseous mixture is fed into the fluidized-bed reactor.
-
The temperature in the fluidized-bed reactor is maintained between 240-280°C.[1]
-
The pressure is controlled within the range of 0.03-0.10 MPa.[1]
-
The effluent gas from the fluidized-bed reactor is then passed through the fixed-bed reactor, where additional chlorine is introduced. The temperature and pressure in the fixed-bed reactor are maintained at the same level as the fluidized-bed reactor.[1]
-
-
Product Collection:
-
The mixed gas from the fixed-bed reactor is sent to a collector where it is cooled.
-
The condensed product is then dried to obtain this compound.
-
Safety Precautions
The synthesis of this compound involves hazardous materials and reaction conditions. It is imperative to adhere to strict safety protocols.
-
Handling of Reactants:
-
Chlorine: Chlorine gas is highly toxic and corrosive.[7] All manipulations should be performed in a well-ventilated fume hood.[7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable cartridge.[7]
-
Ammonia: Ammonia is a corrosive and toxic gas. Handle in a well-ventilated area and use appropriate PPE.
-
-
Reaction Hazards:
-
Exothermic Reactions: The ammoxidation reaction is highly exothermic.[3] A robust temperature control system is essential to prevent thermal runaway.[8][9][10][11][12] Ensure adequate cooling capacity is available.
-
Gas-Phase Explosions: The gas-phase chlorination reaction carries a risk of explosion if the reactant concentrations fall within the flammable range.[13] It is crucial to maintain the correct molar ratios and to use an inert gas like nitrogen to keep the mixture outside the explosive limits.[13]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.
-
Emergency Procedures: Be familiar with the location and operation of safety equipment, including fire extinguishers, safety showers, and eyewash stations. Have a clear plan for emergency shutdown of the reaction.
Visualizations
References
- 1. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. blog.wika.com [blog.wika.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. icheme.org [icheme.org]
Technical Support Center: Purification of Crude Tetrachlorophthalonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Tetrachlorophthalonitrile (CAS 1953-99-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile organic intermediate, appearing as a white crystalline powder.[1] It is widely used in the synthesis of agrochemicals (like herbicides and fungicides), as well as specialized dyes and pigments.[2][3] Its chemical formula is C₈Cl₄N₂, and it has a melting point of approximately 249-252 °C.[2]
Q2: What are the likely impurities in my crude this compound sample?
The impurities in your crude product depend heavily on the synthetic route. A common method is the gas-phase chlorination of phthalonitrile.[1] Based on this, potential impurities include:
-
Unreacted Starting Materials: Phthalonitrile.
-
Intermediates and By-products: Partially chlorinated phthalonitriles (e.g., trichloro-, dichloro- derivatives).
-
Reagents and Catalysts: Residual chlorine or catalysts like activated charcoal.[1]
-
Solvents: Organic solvents used during the reaction or work-up.[4]
-
Degradation Products: Impurities formed during storage or from side reactions.[4]
Q3: What are the main purification techniques for this compound?
Given that this compound is a stable, solid organic compound, the most common and effective purification techniques are:[5]
-
Recrystallization: An effective method for removing small amounts of impurities from a solid compound.[5]
-
Column Chromatography: A versatile technique for separating multiple components from a mixture.[6]
-
Solvent Washing/Trituration: A simple method to remove impurities that have significantly different solubility than the desired product.
Q4: How do I choose an appropriate purification method?
The choice depends on the purity of your crude material and the nature of the impurities.
-
If your crude product is mostly pure (>90%) with minor impurities, recrystallization is often the most efficient method.
-
If your crude product is a complex mixture with multiple by-products or has impurities with similar solubility, column chromatography will likely be necessary for effective separation.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not suitable; the compound's solubility is too low even at high temperatures. | Select a more suitable solvent or solvent system. This compound is nonpolar, so try solvents like toluene, xylenes, or chlorinated solvents.[8] You may need a solvent mixture.[9] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation. | 1. Boil off a portion of the solvent to concentrate the solution and allow it to cool again.[10] 2. Try scratching the inside of the flask with a glass rod below the solvent line.[10] Add a "seed" crystal of pure this compound if available. |
| Product "oils out" instead of crystallizing. | The solution's saturation point is reached at a temperature above the compound's melting point. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. | 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional solvent.[10] 3. Allow the solution to cool more slowly. Insulate the flask with paper towels to slow the cooling rate.[11] |
| Crystals form too quickly, resulting in a fine powder. | The solution is too concentrated, or the cooling is too rapid, trapping impurities. | Reheat the solution to redissolve the solid, add a small amount (5-10%) of extra solvent, and allow it to cool more slowly to encourage the formation of larger, purer crystals.[10] |
| Final product is still colored or impure. | 1. The chosen solvent does not effectively exclude the impurity. 2. Colored impurities are present. | 1. Attempt recrystallization with a different solvent system. 2. After dissolving the crude product in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[10] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC plate. | The solvent system (mobile phase) is not optimal. | Test different solvent systems. For a nonpolar compound like this compound, start with a nonpolar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) until an Rf value of ~0.3 is achieved for the product. |
| Product does not move from the top of the column (Rf=0). | The mobile phase is not polar enough to elute the compound from the stationary phase (silica gel). | Gradually increase the polarity of the mobile phase. For example, if using 100% hexane, try a 95:5 mixture of hexane:ethyl acetate and increase the proportion of the more polar solvent. |
| All compounds come off the column immediately. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if using a 50:50 hexane:ethyl acetate mixture, try 90:10 instead. |
| Cracks or channels form in the stationary phase. | The column was packed improperly, or it has run dry. | This compromises separation. The column must be repacked. Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[12] |
| Streaking or tailing of bands. | 1. The sample was overloaded on the column. 2. The initial sample band was too diffuse. | 1. Use a larger column or reduce the amount of sample loaded. 2. Dissolve the crude product in the absolute minimum amount of solvent before loading it onto the column to ensure a concentrated starting band.[12] |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
Since this compound is nonpolar, suitable solvents are likely to be nonpolar or moderately polar.[8]
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, Dichloromethane, Ethanol) dropwise at room temperature. Note the solubility.
-
An ideal solvent should show poor solubility at room temperature but good solubility upon heating.[5]
-
If the compound is insoluble in a solvent at room temperature, heat the tube gently in a water or sand bath. If the solid dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe if pure crystals form.
-
If no single solvent is ideal, try a binary solvent system (e.g., Toluene/Hexane). Dissolve the crude in a minimum of the "good" solvent (Toluene) while hot, then add the "poor" solvent (Hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Protocol 2: Bulk Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask to aid dissolution.[11]
-
Continue adding hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely.
Protocol 3: Purification by Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to find a mobile phase that gives your product an Rf value of approximately 0.2-0.4. A common starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica (B1680970) gel in your chosen mobile phase (wet packing method) and pour it into a chromatography column.[6] Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[13]
-
Load the Sample: Dissolve the crude this compound in the minimum possible volume of the mobile phase or a low-boiling point solvent (like dichloromethane). Carefully add this concentrated solution to the top of the silica bed.[12]
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions. Apply pressure with a pump or inert gas to speed up the flow if necessary ("flash chromatography").[6]
-
Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Recrystallization Troubleshooting Logic
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1953-99-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
How to resolve Tetrachlorophthalonitrile solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Tetrachlorophthalonitrile in organic solvents.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve common issues encountered when dissolving this compound.
Issue 1: this compound is not dissolving or is dissolving very slowly.
Initial Assessment:
-
Question: Have you selected an appropriate solvent?
-
Guidance: this compound is a relatively nonpolar compound due to its multiple chlorine atoms.[1] Based on the principle of "like dissolves like," it is more soluble in nonpolar organic solvents.[1][2][3] It has low solubility in polar solvents like water.[1]
-
Question: Are you using a sufficient volume of solvent?
-
Guidance: Ensure you are using enough solvent to reach the desired concentration. Consult the solubility data table below to understand the approximate solubility limits in various solvents.
-
Question: Is the dissolution being performed at an appropriate temperature?
-
Guidance: The solubility of most organic compounds, including this compound, in organic solvents increases with temperature.[1]
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solvent while stirring. Be cautious and ensure the temperature is well below the solvent's boiling point to avoid evaporation and potential hazards.
-
Increase Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the this compound particles.
-
Sonication: If available, use a sonication bath. The high-frequency sound waves can help to break down agglomerates and enhance dissolution.
-
Particle Size Reduction: If you are working with large crystals, grinding the this compound to a fine powder can increase the surface area available for dissolution.[4]
-
Consider a Co-solvent System: If solubility in a single solvent is limited, a co-solvent system can be effective. This involves adding a second, miscible solvent in which this compound has higher solubility. For example, if your primary solvent is moderately polar, adding a less polar co-solvent may improve solubility.[4][5]
Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.
Initial Assessment:
-
Question: Has the temperature of the solution decreased?
-
Guidance: If the solution was heated to achieve dissolution, it might have become supersaturated. As it cools, the solubility decreases, leading to precipitation.
-
Question: Was the solvent pure and dry?
-
Guidance: Contaminants or the presence of water in the organic solvent can reduce the solubility of nonpolar compounds like this compound.
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the solution while stirring to redissolve the precipitate.
-
Maintain Temperature: If your experimental procedure allows, maintain the solution at a slightly elevated temperature to keep the this compound dissolved.
-
Use a Dry Solvent: Ensure you are using an anhydrous (dry) solvent, especially if the solvent is hygroscopic.
-
Filter the Solution: If you suspect insoluble impurities, you can filter the solution through a suitable filter membrane (e.g., PTFE for organic solvents) to remove any undissolved particles.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow to troubleshoot issues when dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound most soluble?
A1: this compound is a nonpolar compound and therefore exhibits higher solubility in nonpolar organic solvents.[1] Solvents such as toluene, xylene, and hexane (B92381) are good choices.[1] It is also soluble in moderately polar solvents like acetone (B3395972) and ethyl acetate.[6]
Q2: What is the solubility of this compound in common organic solvents?
A2: The following table summarizes the solubility of this compound (also known as Chlorothalonil) in various organic solvents.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Xylene | 25 | 80 |
| Dimethylformamide | 25 | 30 |
| Acetone | 25 | 20 |
| Dimethyl sulfoxide (B87167) | 25 | 20 |
| Ethyl acetate | 20 | 13.8 |
Note: Data compiled from multiple sources.[4][5] Solubility can be affected by the purity of both the solute and the solvent.
Q3: Can I use DMSO to dissolve this compound for biological assays?
A3: Yes, Dimethyl sulfoxide (DMSO) can be used to dissolve this compound, with a reported solubility of 20 g/L at 25°C.[5] It is a common solvent for preparing stock solutions of compounds for biological assays. However, it is crucial to be aware of the potential effects of DMSO on the cells or biological system being studied and to use a final concentration of DMSO that is known to be non-toxic.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes in liquid solvents, an increase in temperature leads to an increase in solubility.[1] This is true for this compound in organic solvents. If you are having difficulty dissolving the compound at room temperature, gently heating the solution can significantly improve its solubility.
Q5: The compound "oils out" instead of dissolving. What should I do?
A5: "Oiling out" occurs when the solute melts and forms a liquid phase that is immiscible with the solvent, rather than dissolving. This can happen if the dissolution temperature is close to or above the melting point of the solute (this compound's melting point is around 249-252 °C) or if the solvent is not ideal. If this occurs, try using a larger volume of solvent or a different solvent in which the compound has higher solubility at a lower temperature. A co-solvent system might also be effective.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
Objective: To prepare a stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder or crystalline form)
-
Selected organic solvent (e.g., Toluene, Acetone, DMSO)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional, for heating)
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry glass vial or flask.
-
Add a magnetic stir bar to the vial.
-
Add approximately 80% of the final desired volume of the selected organic solvent to the vial.
-
Place the vial on a magnetic stirrer and begin stirring.
-
If the compound does not dissolve readily, gently warm the solution on a hot plate while continuing to stir. Do not exceed a temperature that would cause the solvent to boil.
-
Once the this compound is completely dissolved, remove the vial from the heat (if used) and allow it to cool to room temperature.
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the original vial with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask up to the calibration mark to achieve the final desired volume and concentration.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Small-Scale Solubility Testing
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., hexane, toluene, acetone, ethanol, water)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to each test tube.
-
To the first test tube, add the first test solvent in small increments (e.g., 100 µL at a time).
-
After each addition, cap the tube and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding the solvent incrementally until the solid is completely dissolved or until a significant volume of solvent has been added without complete dissolution.
-
Record the approximate volume of solvent required to dissolve the solid.
-
Repeat steps 2-6 for each of the selected test solvents.
-
Compare the results to rank the solvents from best to worst for dissolving this compound.
Experimental Workflow for Solvent Selection
Caption: A decision-making workflow for selecting a suitable solvent for this compound.
References
Preventing degradation of Tetrachlorophthalonitrile during reactions
Welcome to the Technical Support Center for Tetrachlorophthalonitrile (TCPN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my nucleophilic substitution reaction on this compound unexpectedly low?
Answer:
Low yields in nucleophilic aromatic substitution (SNAr) reactions with this compound can be attributed to several factors, ranging from reactant stoichiometry to reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. Nucleophilic substitution on the electron-deficient aromatic ring of TCPN can be stepwise, and forcing the reaction to completion might require optimization of reaction time and temperature.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the decomposition of TCPN or the desired product.[1] It is crucial to carefully control the temperature, often in the range of 50-100°C for nucleophilic substitution with phenoxides in DMF.[1]
-
Incorrect Stoichiometry: The molar ratio of the nucleophile to this compound is crucial. For instance, in reactions with amines, a 10-fold excess of the amine has been shown to achieve maximum yields of 60-65%.[2] Insufficient nucleophile may lead to incomplete substitution, resulting in a mixture of mono-, di-, tri-, and tetra-substituted products.[1]
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the nitrile groups to form phthalimide (B116566) derivatives, a common side reaction with phthalonitriles.[1] It is essential to use anhydrous solvents and reagents.
-
Solvent Choice: The choice of solvent is critical. High-boiling point, polar aprotic solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions as they can dissolve the reactants and are stable at elevated temperatures.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the nucleophilic substitution?
Answer:
Controlling the regioselectivity of nucleophilic substitution on this compound is a common challenge. The substitution pattern is influenced by the nature of the nucleophile and the reaction conditions.
-
Nucleophile Influence: The first substitution by O- and S-nucleophiles, and some C-nucleophiles like malonate, typically occurs at the 4-position.[1][2] Subsequent substitutions can occur at different positions. For example, substitution with a phenoxy group after the first substitution also occurs regioselectively to yield the 4,5-disubstituted product.[1]
-
Steric Hindrance: Bulky nucleophiles may exhibit different regioselectivity due to steric hindrance. For instance, while diethyl malonate and malononitrile (B47326) substitute at the 4-position, bulkier C-nucleophiles like diethyl ethylmalonate may not react at all.[2]
-
Reaction Control: To obtain a specific regioisomer, it is often necessary to perform the reaction in a stepwise manner, isolating the intermediate products of incomplete substitution before proceeding with the next nucleophile.
Question 3: I am observing unexpected side products in my reaction. What are the likely culprits and how can I minimize their formation?
Answer:
The formation of unexpected side products is often due to the high reactivity of this compound and its intermediates under certain conditions.
-
Hydrolysis of Nitrile Groups: As mentioned, the presence of water can lead to the hydrolysis of the nitrile groups, forming phthalimide or carboxylic acid derivatives.[1] Ensuring anhydrous conditions is the primary way to prevent this.
-
Intramolecular Reactions: In some cases, the initially formed product can undergo subsequent intramolecular reactions. For example, the reaction with dimedone leads to an initial C-alkylation followed by an intramolecular O-substitution to form dibenzofuran (B1670420) derivatives.[2]
-
Oligomerization/Polymerization: At elevated temperatures (above 100°C), the cyano groups can become reactive towards nucleophiles, leading to the formation of oligomeric or polymeric byproducts, especially during the synthesis of phthalocyanines.[1][3] Careful temperature control and optimization of reaction time are crucial to minimize these side reactions.
-
Incomplete Substitution: A common issue is the formation of a mixture of products with varying degrees of substitution.[1] This can be addressed by adjusting the stoichiometry of the reactants and optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5]
Q2: What are the best solvents for reactions involving this compound?
A2: this compound has low solubility in water but is more soluble in nonpolar organic solvents like hexane (B92381) and toluene.[4] For reactions such as nucleophilic substitutions and phthalocyanine (B1677752) synthesis, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used.[1][6]
Q3: What analytical techniques are recommended for assessing the purity of this compound and detecting degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful method for determining the purity of this compound and quantifying impurities, including positional isomers and byproducts.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile and semi-volatile impurities and degradation products.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and can indicate the presence of degradation products, such as the appearance of carbonyl peaks from hydrolysis.
Q4: How can I purify this compound if it has degraded or contains impurities from a reaction?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[11] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[11] Column chromatography can also be employed for the separation of complex mixtures of products and impurities.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution of this compound with Sodium Phenolate in DMF at 50°C [1]
| Molar Ratio (TCPN:PhONa) | Conversion of TCPN (%) | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) | Yield of Trisubstituted Product (%) |
| 1:1 | ~50 | 30 | - | - |
| 1:2 | 93 | 53 | ~10 | - |
| 1:3 | 100 | 19 | 45 | 10 |
| 1:4 | 100 | - | 31 | 37 |
Note: The disubstituted product is 4,5-diphenoxy-3,6-dichlorophthalonitrile.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with a Phenolic Nucleophile [1]
This protocol provides a general guideline for the synthesis of 4-(aryloxy)phthalonitriles.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.0 equivalent), the desired substituted phenol (B47542) (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2-0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the required time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, FTIR, and Mass Spectrometry.
Protocol 2: General Procedure for Purification by Recrystallization [11][12][13]
This protocol outlines the general steps for purifying this compound or its derivatives.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism on this compound.
Caption: General experimental workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and use of phthalocyanines as a new class of visible-light photoinitiators for free-radical and cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and polymerization of supramolecular assemblies of octasubstituted phthalocyanines [arizona.aws.openrepository.com]
- 6. reddit.com [reddit.com]
- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Impurities in Industrial Tetrachlorophthalonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Tetrachlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrial this compound production?
A1: The primary impurities of concern in the industrial synthesis of this compound are under-chlorinated phthalonitriles and over-chlorinated byproducts. These include:
-
Hexachlorobenzene (HCB): A persistent organic pollutant formed through the over-chlorination and subsequent decarboxylation of the phthalonitrile (B49051) ring.
-
Partially Chlorinated Phthalonitriles: These include mono-, di-, and trichlorophthalonitriles, which are intermediates that have not fully reacted.
-
Other Chlorinated Benzonitriles: Byproducts formed from the cleavage and chlorination of the phthalonitrile molecule.[1]
-
Hydrolysis Products: Formation of phthalic acids or amides can occur if moisture is present during the synthesis.
Q2: How is Hexachlorobenzene (HCB) formed, and what are the typical acceptable limits?
A2: Hexachlorobenzene is a byproduct of the chlorination process.[1] Its formation is favored by excessive chlorination and high reaction temperatures. In the production of this compound, HCB is a critical impurity to monitor due to its environmental persistence and toxicity. While specific limits can vary, industrial processes aim for HCB levels below 100 ppm.
Q3: What are the key process parameters to control for minimizing impurity formation?
A3: The formation of impurities is highly dependent on the reaction conditions. Key parameters to control include:
-
Reactant Molar Ratio: The ratio of chlorine to phthalonitrile is critical. An excess of chlorine can lead to the formation of HCB, while an insufficient amount will result in a higher concentration of under-chlorinated phthalonitriles.
-
Reaction Temperature: Higher temperatures can increase the rate of reaction but may also promote the formation of byproducts like HCB. The optimal temperature range is typically between 230°C and 280°C.
-
Catalyst: The type and activity of the catalyst, often activated charcoal, can influence the selectivity of the chlorination reaction.
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete chlorination of phthalonitrile.
Q4: How can I remove impurities from the final this compound product?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[2][3][4][5][6] The process involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, which causes the pure compound to crystallize while the impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of Hexachlorobenzene (HCB) detected in the final product. | - Excessive chlorine to phthalonitrile molar ratio.- Reaction temperature is too high. | - Reduce the chlorine feed rate.- Lower the reactor temperature, maintaining it within the optimal range. |
| Significant presence of under-chlorinated phthalonitriles (mono-, di-, tri-chloro). | - Insufficient chlorine supply.- Low reaction temperature.- Inadequate reaction time.- Catalyst deactivation. | - Increase the chlorine to phthalonitrile molar ratio.- Increase the reaction temperature within the acceptable range.- Extend the reaction time.- Regenerate or replace the catalyst. |
| Product is discolored (e.g., yellow or brown). | - Presence of colored impurities from side reactions.- Thermal degradation of the product or impurities. | - Optimize reaction conditions to minimize byproduct formation.- Purify the product by recrystallization. |
| Low yield of this compound. | - Incomplete reaction.- Loss of product during workup and purification. | - Optimize reaction parameters (temperature, time, reactant ratio).- Carefully control the purification process, such as recrystallization, to minimize product loss. |
| Presence of hydrolysis byproducts (e.g., tetrachlorophthalic acid). | - Presence of moisture in the reactants or reaction system. | - Ensure all reactants and the reaction apparatus are thoroughly dried before use.- Conduct the reaction under an inert, dry atmosphere. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
-
GC System: Agilent GC system (or equivalent) with a mass selective detector (MSD).[7]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 10 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or toluene.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method with certified reference materials.
Protocol 2: HPLC Analysis of this compound Purity
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation.
1. Solvent Selection:
-
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Potential solvents to screen include toluene, xylene, chlorobenzene, or mixtures thereof. The impurities should either be highly soluble or insoluble in the chosen solvent at room temperature.[3]
2. Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Impurity formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for managing impurities.
References
- 1. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrachlorophthalonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of Tetrachlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant industrial method is a two-step process. It begins with the vapor-phase ammoxidation of o-xylene (B151617) to produce phthalonitrile (B49051). This is followed by the vapor-phase chlorination of the resulting phthalonitrile to yield this compound.[1]
Q2: What are the standard catalysts used for each step of the synthesis?
A2: For the initial ammoxidation of o-xylene, vanadium pentoxide (V₂O₅), often on a titanium-based support, is a commonly used catalyst.[1] For the subsequent chlorination of phthalonitrile, activated charcoal is frequently employed as the catalyst.[1]
Q3: What are the critical process parameters to control during the synthesis?
A3: Temperature and the molar ratio of reactants are crucial. For the ammoxidation step, temperatures are typically maintained between 320-440°C; exceeding this range can lead to over-oxidation and reduced yield.[1] In the chlorination step, the temperature is generally kept between 230-280°C.[1] Precise control of the reactant feed ratios (o-xylene:ammonia (B1221849):air and phthalonitrile:chlorine:nitrogen) is essential for maximizing yield and minimizing byproduct formation.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yield can stem from several factors related to reaction conditions and catalyst performance.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | For the ammoxidation step, ensure the temperature is within the 320-440°C range. Temperatures above 440°C can cause over-oxidation of the feedstock.[1] For the chlorination step, maintain the temperature between 230-280°C.[1] |
| Incorrect Molar Ratio of Reactants | Verify the molar feed ratios. For ammoxidation, an optimal o-xylene vapor:ammonia:oxygen ratio is critical.[1] For chlorination, the phthalonitrile vapor:chlorine:nitrogen ratio must be carefully controlled.[1] |
| Presence of Moisture | Ensure all reactants and carrier gases are anhydrous. Water can lead to the formation of undesired side products like phthalimides through the hydrolysis of nitrile groups.[2] |
| Catalyst Deactivation | The catalyst may have lost activity. Refer to the "Catalyst Deactivation" section below for detailed troubleshooting. |
Issue 2: Catalyst Deactivation
Q: I'm observing a gradual decrease in conversion rate over time. How do I diagnose and resolve catalyst deactivation?
A: Catalyst deactivation is a common issue and can be attributed to several mechanisms.[3]
| Deactivation Mechanism | Description | Troubleshooting & Regeneration |
| Coking/Fouling | This involves the deposition of carbonaceous material (coke) on the catalyst surface, which blocks active sites.[4] This is a common issue in reactions involving hydrocarbons. | Diagnosis: Temperature-programmed oxidation (TPO) can confirm the presence of coke. Regeneration: Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits in a diluted air stream. |
| Sintering (Aging) | Prolonged exposure to high temperatures can cause the loss of active surface area through the agglomeration of metal crystals or the collapse of the support's pore structure.[4] | Diagnosis: Characterization techniques like BET surface area analysis and chemisorption can indicate a loss of active surface area. Prevention: Operate within the recommended temperature range to minimize thermal stress on the catalyst. Sintering is largely irreversible. |
| Poisoning | Irreversible chemisorption of impurities from the feed stream onto the active sites of the catalyst.[4] Common poisons for various catalysts include sulfur compounds, chlorides, and heavy metals.[5] | Diagnosis: Elemental analysis of the used catalyst can identify potential poisons. Prevention: Ensure high purity of all reactant feed streams. Implement guard beds to remove impurities before they reach the main reactor. Regeneration can sometimes be achieved by washing, but it is often difficult.[5] |
Issue 3: High Level of Byproducts
Q: My final product is contaminated with significant amounts of byproducts, such as hexachlorobenzene (B1673134). How can I improve selectivity?
A: Byproduct formation is often linked to reaction conditions and reactor configuration.
| Potential Cause | Recommended Solution |
| Non-Optimal Chlorine Concentration | High local concentrations of chlorine can lead to over-chlorination, producing hexachlorobenzene. |
| Solution: The process can be optimized by using a combination of a fluidized-bed reactor followed by a fixed-bed reactor. By splitting the chlorine feed between the two reactors, the concentration can be better controlled, significantly reducing the formation of hexachlorobenzene to levels between 40-100ppm.[1] | |
| Incorrect Temperature | Excessively high temperatures can promote side reactions. |
| Solution: Ensure the temperature in the chlorination reactor is maintained within the optimal 230-280°C range.[1] |
Catalyst Performance Data
The following table summarizes typical performance data for the catalysts used in the two-step synthesis of this compound.
| Reaction Step | Catalyst | Operating Temperature (°C) | Pressure (MPa) | Typical Yield (%) | Reported Purity (%) |
| Ammoxidation | V₂O₅ | 320 - 440 | 0.05 - 0.10 | 80 - 90 | 99 |
| (o-xylene → phthalonitrile) | |||||
| Chlorination | Activated Charcoal | 230 - 280 | 0.01 - 0.10 | 85 - 95 | 98 |
| (phthalonitrile → this compound) |
Data compiled from patent information.[1]
Experimental Protocols
Protocol 1: Synthesis of Phthalonitrile via Ammoxidation
Objective: To synthesize phthalonitrile from o-xylene using a V₂O₅ catalyst in a fluidized-bed reactor.
Materials:
-
o-Xylene (reagent grade)
-
Anhydrous ammonia
-
Air or oxygen
-
V₂O₅ catalyst
-
Fluidized-bed reactor setup
-
Vaporizer and mixing tank
-
Condenser and collector
Procedure:
-
Load the fluidized-bed reactor with the V₂O₅ catalyst.
-
Quantitatively feed o-xylene into a vaporizer to generate o-xylene vapor.
-
Mix the o-xylene vapor with ammonia and air in a mixing tank. A typical molar ratio is o-xylene vapor:ammonia:air = 1:5:15.[1]
-
Introduce the gas mixture into the fluidized-bed reactor.
-
Maintain the reactor temperature at approximately 340°C and the pressure at 0.06 MPa.[1]
-
After the reaction, cool the effluent gas to condense the product.
-
Collect and dry the condensed product, phthalonitrile.
Protocol 2: Synthesis of this compound via Chlorination
Objective: To synthesize this compound from phthalonitrile using an activated charcoal catalyst.
Materials:
-
Phthalonitrile (from Protocol 1 or commercial source)
-
Chlorine gas
-
Nitrogen gas (as a carrier)
-
Activated charcoal catalyst
-
Fluidized-bed and fixed-bed reactor setup
-
Vaporizer and mixing tank
-
Condenser and collector
Procedure:
-
Melt and vaporize the phthalonitrile feedstock.
-
In a mixing tank, mix the phthalonitrile vapor with chlorine and nitrogen gas. A typical molar ratio is phthalonitrile vapor:chlorine:nitrogen = 2:7:20.[1]
-
Load both the fluidized-bed and fixed-bed reactors with activated charcoal catalyst (e.g., 2% of the bed volume).[1]
-
Introduce the gas mixture into the fluidized-bed reactor.
-
Maintain the temperature in the reactor at approximately 250°C and the pressure at 0.05 MPa.[1]
-
Direct the effluent gas from the fluidized-bed reactor into the fixed-bed reactor.
-
Introduce an additional stream of chlorine into the fixed-bed reactor to continue the chlorination process.
-
Cool the mixed gas from the fixed-bed reactor in a collector to condense the final product.
-
Dry the collected this compound.
Process Workflows and Logic Diagrams
Caption: Workflow for Catalyst Selection and Optimization.
Caption: Troubleshooting Workflow for Low Product Yield.
References
- 1. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. researchgate.net [researchgate.net]
Reducing reaction time for Tetrachlorophthalonitrile synthesis
Technical Support Center: Tetrachlorophthalonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experimental workflow, with a focus on reducing reaction time and improving efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: A widely used method involves a two-step process. First, phthalonitrile (B49051) is synthesized from o-xylene (B151617) via an ammoxidation reaction. Second, the phthalonitrile undergoes gas-phase chlorination to produce this compound. This method is noted for its high efficiency and relatively short transformation time.[1]
Q2: How can I reduce the reaction time for the synthesis of this compound?
A2: Reducing reaction time primarily involves optimizing the reaction conditions. Key factors to consider are:
-
Temperature: Ensure the reaction is conducted within the optimal temperature range. For the initial phthalonitrile synthesis, this is typically 320-440°C. For the subsequent chlorination step, the optimal temperature is between 230-280°C.[1]
-
Catalyst: The choice and concentration of the catalyst are crucial. For the ammoxidation step, a V₂O₅ catalyst is used, while the chlorination step utilizes activated charcoal.[1] Ensuring the catalyst is active and used in the correct proportion can significantly impact reaction speed.
-
Reactant Molar Ratios: The ratio of reactants is a critical parameter. For instance, in the chlorination step, an optimal molar ratio of phthalonitrile vapor to chlorine to nitrogen is essential for an efficient reaction.[1]
Q3: What are the signs of catalyst deactivation, and how can it be addressed?
A3: Signs of catalyst deactivation include a noticeable decrease in the reaction rate and a lower product yield under previously optimal conditions. To address this, you may need to regenerate or replace the catalyst. For the activated charcoal catalyst used in the chlorination step, regeneration can sometimes be achieved by washing with a solvent to remove adsorbed impurities or by thermal treatment. For the V₂O₅ catalyst, replacement is often the most practical solution.
Q4: I am observing a low yield of this compound. What are the potential causes?
A4: A low yield can stem from several factors:
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[2] Conversely, excessively high temperatures can cause over-oxidation or decomposition of the product.[1]
-
Incorrect Molar Ratios: An incorrect ratio of phthalonitrile to chlorine can lead to incomplete chlorination or the formation of undesired byproducts.[1]
-
Catalyst Issues: As mentioned in Q3, a deactivated or insufficient amount of catalyst will result in a lower yield.[1]
-
Presence of Impurities: Impurities in the starting materials or the reaction system can interfere with the reaction. Ensure high-purity phthalonitrile and chlorine are used.
Q5: The final product has a high level of impurities, specifically hexachlorobenzene (B1673134). How can this be minimized?
A5: The formation of hexachlorobenzene is a known side reaction. To minimize its content, it is crucial to carefully control the amount of chlorine introduced into the reactors. By adjusting the chlorine feed rate to the fluidized bed and fixed bed reactors, the formation of this byproduct can be significantly reduced to levels as low as 40-100ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow reaction rate | Reaction temperature is too low. | Gradually increase the temperature to the optimal range (230-280°C for chlorination).[1] Monitor the reaction progress closely. |
| Catalyst is deactivated or insufficient. | Check the amount and condition of the activated charcoal catalyst. Replace or add more if necessary.[1] | |
| Low product yield | Incomplete conversion of phthalonitrile. | Optimize the molar ratio of phthalonitrile to chlorine.[1] Ensure the reaction is running for a sufficient amount of time. |
| Product decomposition. | Avoid exceeding the recommended maximum temperature of 280°C during the chlorination step.[1] | |
| High impurity levels | Over-chlorination. | Reduce the molar ratio of chlorine to phthalonitrile.[1] |
| Non-optimal reaction conditions. | Re-verify and adjust all reaction parameters, including temperature, pressure, and reactant ratios, to the recommended values.[1] | |
| Pressure fluctuations in the reactor | Inconsistent gas flow rates. | Check and stabilize the flow rates of nitrogen and chlorine gas into the reactor. |
| Blockage in the gas lines. | Inspect the gas lines for any potential obstructions and clear them. |
Experimental Protocols
Synthesis of Phthalonitrile (Intermediate)
-
Vaporization: Introduce a quantitative amount of o-xylene into a vaporizer to generate o-xylene vapor.
-
Mixing: Mix the o-xylene vapor with ammonia (B1221849) and air in a mixing tank.
-
Reaction: Pass the gas mixture through a fluidized-bed reactor containing a V₂O₅ catalyst.
-
Collection: Cool the gas mixture exiting the reactor to condense the product.
-
Drying: Dry the condensed product to obtain pure phthalonitrile.
Table 1: Reaction Parameters for Phthalonitrile Synthesis [1]
| Parameter | Value |
| Reactants | o-xylene, ammonia, air/oxygen |
| Catalyst | V₂O₅ |
| Catalyst Amount | 0.2% - 8% of total gas volume |
| Temperature | 320 - 440 °C |
| Pressure | 0.05 - 0.10 MPa |
| Molar Ratio (o-xylene:ammonia:oxygen) | 1 : 2-18 : 8-45 |
| Yield | 80% - 90% |
| Purity | 99% |
Synthesis of this compound
-
Vaporization: Melt and vaporize the synthesized phthalonitrile in a vaporizer.
-
Mixing: Mix the phthalonitrile vapor with chlorine and nitrogen gas in a mixing tank.
-
First Reaction (Fluidized Bed): Introduce the gas mixture into a fluidized-bed reactor containing an activated charcoal catalyst.
-
Second Reaction (Fixed Bed): Pass the gas from the first reactor into a fixed-bed reactor, also containing activated charcoal, and introduce additional chlorine.
-
Collection: Cool the gas mixture from the second reactor to condense the this compound.
-
Drying: Dry the condensed product to obtain pure this compound.
Table 2: Reaction Parameters for this compound Synthesis [1]
| Parameter | Value |
| Reactants | Phthalonitrile, chlorine, nitrogen |
| Catalyst | Activated Charcoal |
| Catalyst Amount | 1% - 5% of bed internal volume |
| Temperature | 230 - 280 °C |
| Pressure | 0.01 - 0.10 MPa |
| Molar Ratio (phthalonitrile:chlorine:nitrogen) | 2 : 5-10 : 10-40 |
| Yield | 85% - 95% |
| Purity | 98% |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing a slow reaction rate.
References
Troubleshooting guide for incomplete Tetrachlorophthalonitrile reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of Tetrachlorophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete this compound reactions?
Incomplete reactions are often due to suboptimal reaction conditions, impurities in starting materials or solvents, and the formation of stable intermediates or side products. Key factors to investigate include reaction temperature, pressure, molar ratio of reactants, and the purity of the phthalonitrile (B49051) and chlorinating agent.
Q2: What are the common side products in the chlorination of phthalonitrile?
The primary side products are under-chlorinated phthalonitriles (mono-, di-, and trichlorophthalonitrile) and potentially over-chlorinated byproducts like hexachlorobenzene (B1673134). The formation of these byproducts is often influenced by reaction time, temperature, and the concentration of the chlorinating agent. One production method notes that adjusting the chlorine input can reduce the content of hexachlorobenzene to 40-100ppm.[1]
Q3: How can I monitor the progress of my this compound reaction?
The reaction progress can be effectively monitored using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation and identification of the starting material (phthalonitrile), the desired product (this compound), and any chlorinated intermediates or byproducts. Regular sampling and analysis will provide a kinetic profile of the reaction.
Q4: What is the expected yield and purity for this reaction?
Under optimized conditions, the synthesis of this compound from phthalonitrile can achieve yields of 85-95% with a product purity of 98%.[1]
Q5: What are the key physical properties of this compound?
This compound is typically a white to off-white crystalline powder with a melting point of 249-252 °C (with decomposition).
Troubleshooting Guide for Incomplete Reactions
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Conversion of Phthalonitrile
Question: My reaction has stalled, and a significant amount of the starting phthalonitrile remains unreacted. What are the potential causes and how can I resolve this?
Potential Causes:
-
Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent to phthalonitrile may be too low.
-
Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.
-
Inadequate Mixing: Poor agitation can lead to localized depletion of the chlorinating agent.
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity.
Recommended Solutions:
-
Optimize Reactant Ratio: Gradually increase the molar ratio of the chlorinating agent. See the table below for recommended starting conditions.
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 5-10 °C, while monitoring for the formation of degradation products.
-
Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.
-
Catalyst Management: If using a catalyst, consider adding a fresh batch or using a higher loading.
Issue 2: High Levels of Under-Chlorinated Byproducts
Question: My GC-MS analysis shows a high concentration of mono-, di-, and/or trichlorophthalonitrile, with a low yield of the desired tetrachloro- product. What should I do?
Potential Causes:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low Temperature: The activation energy for the final chlorination steps may not have been reached.
-
Premature Termination of Reaction: The reaction may have been quenched before completion.
Recommended Solutions:
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals until the desired level of conversion is achieved.
-
Temperature Optimization: A higher reaction temperature may be required to facilitate the complete chlorination of the aromatic ring.
-
Controlled Reaction Quenching: Ensure the reaction is only stopped once monitoring indicates the consumption of intermediates.
Issue 3: Formation of Undesired Side Products (e.g., Hexachlorobenzene)
Question: I am observing the formation of significant amounts of hexachlorobenzene in my reaction mixture. How can I minimize this?
Potential Causes:
-
Excessive Chlorinating Agent: A large excess of the chlorinating agent can lead to over-chlorination.
-
High Reaction Temperature: Elevated temperatures can promote the formation of more highly chlorinated species.
-
Prolonged Reaction Time: Extended reaction times at high temperatures can also favor over-chlorination.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A staged addition of the chlorinating agent may be beneficial.
-
Temperature Management: Maintain the reaction temperature within the optimal range.
-
Reaction Monitoring: Closely monitor the reaction progress to determine the optimal endpoint, avoiding unnecessarily long reaction times.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Expected Yield | Expected Purity | Reference |
| Temperature | 230 - 280 °C | 85 - 95% | 98% | [1] |
| Pressure | 0.01 - 0.10 MPa | 85 - 95% | 98% | [1] |
| Molar Ratio (Phthalonitrile:Chlorine) | 1:2.5 - 1:5 | 85 - 95% | 98% | [1] |
| Catalyst (Activated Charcoal) | 0.2 - 8% of bed volume | 85 - 95% | 98% | [1] |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Sample Preparation: At timed intervals, withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., dichloromethane) that is compatible with your GC-MS system.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of chlorinated aromatic compounds (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-400 m/z
-
-
Data Analysis: Identify and quantify the peaks corresponding to phthalonitrile, chlorinated intermediates, this compound, and any byproducts by comparing their mass spectra and retention times to known standards.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Suitable solvents may include toluene, xylene, or a mixed solvent system.
-
Dissolution: In a fume hood, add the crude this compound to a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Workflow for monitoring reaction progress.
References
Validation & Comparative
A Comparative Analysis of Chlorothalonil and Mancozeb: Two Broad-Spectrum Fungicides
In the realm of agricultural and horticultural disease management, broad-spectrum fungicides are indispensable tools for protecting crops from a wide array of fungal pathogens. Among the most established and widely used are Chlorothalonil and Mancozeb (B1675947). While both are classified as multi-site protectant fungicides with a low risk of resistance development, they belong to different chemical classes and exhibit distinct mechanisms of action. This guide provides a detailed comparative analysis of their chemical properties, fungicidal performance, and underlying biochemical interactions, tailored for researchers, scientists, and professionals in drug and pesticide development.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of Chlorothalonil and Mancozeb, which influence their application, environmental fate, and toxicological profiles.
| Property | Chlorothalonil | Mancozeb |
| Chemical Name | 2,4,5,6-tetrachloroisophthalonitrile | Manganese ethylenebis(dithiocarbamate) (B1227036) (polymeric) complex with zinc salt |
| CAS Number | 1897-45-6 | 8018-01-7 |
| Molecular Formula | C₈Cl₄N₂ | (C₄H₆MnN₂S₄)ₓ(Zn)ᵧ |
| Molecular Weight | 265.91 g/mol | Polymeric |
| Appearance | Colorless to grayish-white crystalline solid | Grayish-yellow powder |
| Water Solubility | 0.6 mg/L at 25°C | 6 mg/L |
| Melting Point | 250-251°C | Decomposes at 192°C without melting |
| Vapor Pressure | Negligible at 20°C | Negligible at 20°C |
Mechanism of Action: A Tale of Two Multi-Site Inhibitors
Both Chlorothalonil and Mancozeb are valued for their multi-site mode of action, which makes it difficult for fungal pathogens to develop resistance. However, their cellular targets and biochemical interactions differ significantly.
Chlorothalonil , a chloronitrile fungicide, primarily acts by depleting intracellular glutathione, a critical antioxidant and detoxifying agent in fungal cells.[1] By reacting with the thiol groups of glutathione, Chlorothalonil disrupts numerous metabolic processes and inactivates essential sulfhydryl-containing enzymes.[1][2] This widespread enzymatic inhibition ultimately leads to fungal cell death.
Mancozeb , a dithiocarbamate (B8719985) fungicide, also targets sulfhydryl groups within fungal cells.[3][4] Its mechanism involves the inactivation of various amino acids and enzymes, leading to the disruption of lipid metabolism, respiration, and the production of adenosine (B11128) triphosphate (ATP).[4] This multi-pronged attack on cellular functions prevents fungal spore germination and mycelial growth.[2][5]
Comparative Efficacy: Experimental Data
Numerous studies have evaluated the efficacy of Chlorothalonil and Mancozeb against a wide range of fungal pathogens. The following table summarizes findings from a study on their effectiveness against Macrophomina phaseolina, the causative agent of root rot in fenugreek.
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Chlorothalonil 75 WP | 500 | 37.81 |
| 1000 | 45.23 | |
| 1500 | 52.78 | |
| Mancozeb 75 WP | 500 | 100 |
| 1000 | 100 | |
| 1500 | 100 |
In this particular in vitro study, Mancozeb demonstrated complete inhibition of mycelial growth at all tested concentrations, while Chlorothalonil showed moderate efficacy.[6] It is important to note that efficacy can vary depending on the target pathogen, crop, and environmental conditions. For instance, in controlling potato late blight, both fungicides have shown acceptable levels of control, although under high disease pressure, some studies have reported greater efficacy with Chlorothalonil or Mancozeb.[7][8]
Experimental Protocols for Fungicide Efficacy Testing
The evaluation of fungicide efficacy relies on standardized experimental protocols, whether conducted in vitro or in field trials. A generalized workflow for such studies is outlined below.
1. Pathogen Isolation and Culture: The target fungal pathogen is isolated from infected plant tissue and cultured on a suitable growth medium.
2. Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared to ensure consistent infection pressure.
3. Treatment Application:
- In Vitro: The test fungicide is incorporated into the growth medium at various concentrations.
- In Vivo (Greenhouse/Field): The fungicide is applied to the host plants at specified rates and timings.
4. Inoculation: The host (culture medium or plant) is inoculated with the prepared fungal inoculum.
5. Incubation: The inoculated hosts are maintained under controlled environmental conditions (temperature, humidity, light) conducive to disease development.
6. Disease Assessment: The incidence and severity of the disease are evaluated at predetermined intervals. This can involve measuring lesion size, percentage of infected tissue, or spore production.
7. Data Analysis: The collected data is statistically analyzed to determine the efficacy of the fungicide compared to untreated and standard-treatment controls.
Signaling Pathways and Toxicological Considerations
The multi-site nature of both Chlorothalonil and Mancozeb means they do not target specific signaling pathways in fungi in the same way that single-site fungicides do. Their action is more of a broad disruption of cellular machinery.
From a toxicological perspective, it is worth noting that some research has investigated the effects of these fungicides on non-target organisms. For example, a study on mammalian cells found that Mancozeb can induce apoptosis through the activation of the MAPK signaling pathway, specifically involving p38 and JNK proteins.[9] While this is in a different biological system, it highlights the potential for these broad-acting compounds to interact with fundamental cellular signaling cascades.
Conclusion
Both Chlorothalonil and Mancozeb are highly effective, broad-spectrum fungicides that play a crucial role in modern agriculture. Their multi-site mechanisms of action are a key advantage in the management of fungicide resistance. The choice between them may depend on the specific pathosystem, regulatory considerations, and integrated pest management strategies. While Mancozeb may show superior efficacy against certain pathogens in vitro, field performance is influenced by a multitude of factors. A thorough understanding of their distinct chemical properties and modes of action is essential for their judicious and effective use in crop protection.
References
- 1. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]
- 2. How Does Fungicide Mancozeb 85%WP Work to Control Fungal Diseases [agrogreat.com]
- 3. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Mancozeb - Wikipedia [en.wikipedia.org]
- 5. Mancozeb Fungicide Mode of Action [allpesticides.com]
- 6. researchtrend.net [researchtrend.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of mancozeb on Sertoli-germ cell co-culture system: Role of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tetrachlorophthalonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like tetrachlorophthalonitrile. High-Performance Liquid Chromatography (HPLC), particularly with specialized stationary phases, offers an alternative and potentially superior approach for the separation of positional isomers.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with PFP Column |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV or MS detection. |
| Selectivity for Isomers | Standard non-polar columns may offer limited selectivity for positional isomers. | Pentafluorophenyl (PFP) columns provide unique selectivity for positional isomers of halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions.[1][2][3] |
| Limit of Detection (LOD) | Typically in the low µg/kg (ppb) range. For the analogous compound chlorothalonil (B1668833), LODs of 0.003 mg/kg have been reported.[4] | Expected to be in a similar low µg/L to ng/L range, depending on the detector used. |
| Limit of Quantification (LOQ) | For chlorothalonil, an LOQ of 0.01 mg/kg has been validated.[4] | Comparable to GC-MS, with achievable LOQs in the low µg/L range. |
| **Linearity (R²) ** | Excellent linearity is typically achieved, with R² values >0.99 for chlorothalonil over relevant concentration ranges.[5] | High linearity (R² > 0.999) is expected over a defined concentration range. |
| Precision (%RSD) | For chlorothalonil analysis, RSD values are generally below 15%. | Expected to be within acceptable limits (<15% RSD) for validated methods. |
| Accuracy (Recovery) | Recoveries for chlorothalonil in various matrices are typically within 70-120%. | Expected to be within 80-120% for validated methods. |
| Sample Preparation | Often requires extraction with an organic solvent, followed by a clean-up step (e.g., solid-phase extraction). | Similar to GC-MS, involving solvent extraction and potential clean-up. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
This protocol is adapted from validated methods for the analysis of chlorothalonil.[4][6]
a. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for clean-up.
-
Add the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
b. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 200 °C, hold for 5 minutes
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity requirements. For isomers, monitor the molecular ion cluster and characteristic fragment ions.
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
High-Performance Liquid Chromatography (HPLC) Method for Separation of this compound Isomers
This proposed method utilizes a Pentafluorophenyl (PFP) stationary phase, which has demonstrated superior performance in separating positional isomers of halogenated aromatic compounds.[1][3]
a. Sample Preparation
-
Extract the sample with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm) or equivalent PFP column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: 40-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm or Mass Spectrometer (for enhanced specificity)
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound isomers.
Caption: Workflow for analytical method validation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general analytical workflow from sample reception to data analysis for the determination of this compound isomers.
Caption: General experimental workflow.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Tetrachlorophthalonitrile-Based Fungicides
This guide provides a comprehensive comparison of tetrachlorophthalonitrile-based fungicides, primarily focusing on chlorothalonil (B1668833), with alternative fungicidal agents. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to aid in research and decision-making processes.
Introduction to this compound Fungicides
This compound is the chemical basis for the chloronitrile group of fungicides, with chlorothalonil being the sole active ingredient in this class. Chlorothalonil is a broad-spectrum, non-systemic, contact fungicide renowned for its efficacy against a wide array of fungal pathogens across various crops, including potatoes, tomatoes, peanuts, and turfgrass.[1] Its key characteristic is a multi-site mode of action (Fungicide Resistance Action Committee [FRAC] Group M5), which involves disrupting multiple metabolic processes within the fungal cell. This multi-site activity makes the development of resistance by fungal pathogens extremely difficult, positioning chlorothalonil as a critical tool in fungicide resistance management programs.[2][3][4] It is often used in rotation or as a tank-mix partner with single-site fungicides to protect their efficacy.
Mechanism of Action
The primary mechanism of action for chlorothalonil is the inactivation of essential enzymes through its reaction with intracellular thiols, particularly glutathione (B108866) (GSH). Chlorothalonil is an electrophilic molecule that readily reacts with the nucleophilic thiol group of glutathione. This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, leads to a rapid depletion of the cell's glutathione pool. The depletion of GSH disrupts cellular detoxification and redox balance, and the resulting chlorothalonil-GSH adducts can inhibit numerous sulfhydryl-containing enzymes critical for cellular respiration and metabolism, ultimately leading to fungal cell death.
Caption: Mechanism of Action of Chlorothalonil.
Comparative Efficacy Data
The efficacy of chlorothalonil can vary based on its formulation. Furthermore, its performance relative to other fungicides is dependent on the target pathogen, crop, and environmental conditions. The following tables summarize experimental data from various studies.
Table 1: In Vitro Efficacy of Different Chlorothalonil Formulations
This table compares the half-maximal effective concentration (EC₅₀) of two chlorothalonil formulations against the mycelial growth of two common fungal pathogens. Lower EC₅₀ values indicate higher efficacy.
| Pathogen | Fungicide Formulation | EC₅₀ (ppm) | Data Source(s) |
| Fusarium solani | Open 72% SC | 28.4 | [5][6][7] |
| Chlorcal 70% WP | 42.9 | [5][6][7] | |
| Botrytis cinerea | Open 72% SC | 46.8 | [5][6][7] |
| Chlorcal 70% WP | 59.4 | [5][6][7] | |
| Technical Grade | 0.2 - 8.5 µM* | ||
| Note: µM (micromolar) is a different unit; direct comparison requires conversion. |
Table 2: Efficacy of Chlorothalonil vs. Alternative Contact Fungicides
This table presents data on the efficacy of chlorothalonil compared to other multi-site contact fungicides against various pathogens.
| Pathogen | Crop | Fungicides Compared | Efficacy Metric | Results | Data Source(s) |
| Macrophomina phaseolina (Charcoal Rot) | Soybean | Chlorothalonil 75% WP vs. Mancozeb 75% WP | Mycelial Inhibition (%) @ 2000 ppm | Chlorothalonil: 89.44%Mancozeb: 100% | [8] |
| Alternaria dauci & Cercospora carotae (Foliar Blight) | Carrot | Chlorothalonil vs. Copper Hydroxide (B78521) | Area Under Disease Progress Curve (AUDPC) | Copper hydroxide treatments resulted in higher AUDPC values (lower efficacy) than chlorothalonil. | [9] |
| Cercospora arachidicola (Leaf Spot) | Peanut | Chlorothalonil (1.26 kg/ha ) vs. Chlorothalonil (0.70 kg/ha ) + Copper Oxychloride (0.70 kg/ha ) | Leaf Spot Rating | The mixture provided better control than chlorothalonil alone. | [10][11] |
| Septoria tritici | Wheat | Chlorothalonil vs. Folpet | Disease Control | Chlorothalonil provides ~60% control; Folpet is generally less effective. | [12][13] |
Table 3: Field Efficacy of Chlorothalonil vs. Systemic Fungicides
This table compares chlorothalonil with systemic (single-site) fungicides, which are often used in combination or rotation.
| Pathogen | Crop | Fungicides Compared | Efficacy Metric | Results | Data Source(s) |
| Alternaria solani (Early Blight) | Potato | Chlorothalonil vs. Azoxystrobin vs. Pyraclostrobin + Boscalid | AUDPC | Chlorothalonil AUDPC: 334Azoxystrobin AUDPC: 115Pyraclostrobin + Boscalid AUDPC: 188(Lower AUDPC is better) | [14] |
| Leaf Spot & Downy Mildew | Watermelon | Chlorothalonil 75 WP vs. Azoxystrobin + Chlorothalonil SC | % Disease Reduction (Leaf Spot) | Azoxystrobin + Chlorothalonil: 80.22%Chlorothalonil alone was noted as "inferior". | [15] |
| Rhizoctonia solani (Brown Patch) | Turfgrass | Chlorothalonil vs. Propiconazole vs. Iprodione | Disease Severity | Chlorothalonil and Iprodione provided better control than Propiconazole. | [16] |
| Pseudoperonospora cubensis & Didymella bryoniae | Melon | Chlorothalonil (weekly) vs. Azoxystrobin alternated with Chlorothalonil | AUDPC | Chlorothalonil alone was more effective than the alternating program when both diseases were rated together. | [17] |
Experimental Protocols
The following are detailed methodologies representative of experiments conducted to evaluate fungicide efficacy.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is used to determine the EC₅₀ of a fungicide against a specific fungal pathogen.
-
Preparation of Stock Solution: A stock solution of the test fungicide is prepared in sterile distilled water or an appropriate solvent.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (approx. 45-50°C), the fungicide stock solution is added to achieve a range of desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control set is prepared without any fungicide.
-
Plating: The fungicide-amended and control PDA are poured into sterile 90 mm Petri dishes and allowed to solidify.
-
Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing 7-day-old culture of the target fungus (e.g., Fusarium solani), is placed aseptically in the center of each plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25 ± 2°C) in the dark.
-
Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: The inhibition percentages are plotted against the logarithm of the fungicide concentrations. A probit analysis or logistic regression is performed to calculate the EC₅₀ value.
Protocol 2: Field Efficacy Trial for Foliar Disease Control
This protocol outlines a standard procedure for evaluating fungicide performance under field conditions.
-
Site Selection and Trial Design: A field with a history of the target disease (e.g., Potato Late Blight) is selected. The experiment is laid out in a Randomized Complete Block Design (RCBD) with 3 to 4 replications per treatment to minimize the effects of field variability.
-
Plot Establishment: Each plot consists of a set number of rows of a susceptible crop variety. Buffer rows are planted between plots to minimize spray drift.
-
Treatments: Treatments include an untreated control, the test fungicide(s) (e.g., Chlorothalonil) at one or more rates, and a standard commercial fungicide for reference (e.g., Mancozeb).
-
Fungicide Application: Fungicides are applied using a calibrated backpack or tractor-mounted sprayer to ensure uniform coverage. The first application is typically made preventatively before disease onset or at the very first sign of symptoms, followed by subsequent applications at a predefined interval (e.g., 7-14 days).
-
Inoculation (if necessary): If natural disease pressure is low, plots may be artificially inoculated with a spore suspension of the pathogen to ensure a uniform disease challenge.
-
Disease Assessment: Disease severity is assessed visually at regular intervals (e.g., weekly) by rating the percentage of leaf area affected by the disease on a sample of plants from the center rows of each plot.
-
Data Analysis: The Area Under the Disease Progress Curve (AUDPC) is calculated from the sequential disease severity ratings. AUDPC values, final disease severity, and crop yield data are subjected to Analysis of Variance (ANOVA) and a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.
Caption: Generalized Workflow for a Field Fungicide Efficacy Trial.
References
- 1. Chlorothalonil and Mancozeb Manufacturer for Effective Crop Protection Solutions [cnagrochem.com]
- 2. Top Producers of Azoxystrobin and Chlorothalonil in the Agricultural Sector [cnagrochem.com]
- 3. site.extension.uga.edu [site.extension.uga.edu]
- 4. Superior Protection with Chlorothalonil Fungicide [cnagrochem.com]
- 5. Study of chemical stability for chlorothalonil and their fungicidal effect against Fusarium solani and Botrytis cinerea. - ProQuest [proquest.com]
- 6. Study of chemical stability for chlorothalonil and their fungicidal effect against Fusarium solani and Botrytis cinerea. [cjes.guilan.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. biochemjournal.com [biochemjournal.com]
- 9. Managing Foliar Blights on Carrot Using Copper, Azoxystrobin, and Chlorothalonil Applied According to TOM-CAST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. T2 fungicide alternatives to chlorothalonil growers can try - Farmers Weekly [fwi.co.uk]
- 13. Analysis: How the loss of chlorothalonil will affect farmers - Farmers Weekly [fwi.co.uk]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. phytojournal.com [phytojournal.com]
- 16. archive.lib.msu.edu [archive.lib.msu.edu]
- 17. researchgate.net [researchgate.net]
Immunoassay Cross-Reactivity Analysis of Chlorothalonil and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various immunoassays designed for the detection of the fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). Understanding the cross-reactivity of these assays with structurally similar compounds is crucial for accurate residue analysis and environmental monitoring. This document summarizes key performance data from published studies and provides detailed experimental protocols.
Comparative Cross-Reactivity Data
The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. The following table summarizes the cross-reactivity of a competitive enzyme-linked immunosorbent assay (ELISA) for chlorothalonil with several structurally related fungicides and industrial chemicals. Cross-reactivity is expressed as the percentage of the analyte concentration that produces the same signal as a given concentration of the cross-reactant.
| Compound | Chemical Structure | Cross-Reactivity (%) | Reference |
| Chlorothalonil | 2,4,5,6-tetrachloroisophthalonitrile | 100 | [1] |
| Tetrachloroterephthalonitrile | 1,4-dicyano-2,3,5,6-tetrachlorobenzene | 96.8 | [1] |
| Tetrachlorophthalonitrile | 1,2-dicyano-3,4,5,6-tetrachlorobenzene | 68.3 | [1] |
| Phthalide | Isobenzofuran-1(3H)-one | 58.8 | [1] |
| Pentachloronitrobenzene | 1,2,3,4,5-pentachloro-6-nitrobenzene | 20.0 | [1] |
Experimental Protocols
The following is a generalized protocol for a direct competitive ELISA for chlorothalonil, based on methodologies described in the literature.[2][3][4] This protocol serves as a template and may require optimization for specific antibody-antigen systems and sample matrices.
Reagent Preparation
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in distilled water and make up to 1 L.
-
Washing Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% (v/v) Tween 20.
-
Blocking Buffer: PBST containing 1% (w/v) bovine serum albumin (BSA).
-
Chlorothalonil Standards: Prepare a stock solution of chlorothalonil in a suitable organic solvent (e.g., methanol). Serially dilute the stock solution in the assay buffer to obtain standards ranging from 0.05 to 10 ng/mL.
-
Antibody Solution: Dilute the anti-chlorothalonil monoclonal antibody in the assay buffer to the optimal concentration determined by checkerboard titration.
-
Enzyme Conjugate Solution: Dilute the horseradish peroxidase (HRP)-labeled chlorothalonil analog in the assay buffer to the optimal concentration.
-
Substrate Solution (TMB): Prepare a solution of 3,3',5,5'-tetramethylbenzidine.
-
Stopping Solution: 2 M H₂SO₄.
ELISA Procedure
-
Coating: Add 100 µL of the coating antigen (e.g., a chlorothalonil-protein conjugate) diluted in coating buffer to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the chlorothalonil standard or sample and 50 µL of the anti-chlorothalonil antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme conjugate solution to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of the stopping solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of chlorothalonil in the samples is determined by constructing a standard curve. Plot the absorbance values against the logarithm of the chlorothalonil standard concentrations. The concentration of the unknown samples is then interpolated from this curve. The 50% inhibition concentration (IC₅₀) is a key parameter representing the concentration of chlorothalonil that causes a 50% reduction in the maximum signal.[3]
Visualizations
The following diagrams illustrate the workflow of the competitive ELISA and the logical relationship in cross-reactivity assessment.
References
- 1. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Reliable enzyme immunoassay detection for chlorothalonil: Fundamental evaluation for residue analysis and validation with gas chromatography [search.isc.ac]
- 2. Development of direct competitive ELISA for residue analysis of fungicide chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nemi.gov [nemi.gov]
A Comparative Spectroscopic Analysis of Tetrachlorophthalonitrile and Its Analogues
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of tetrachlorophthalonitrile and its key analogues: phthalonitrile, tetrafluorophthalonitrile, and tetrabromophthalonitrile. This guide provides a comparative analysis of their UV-Vis, FT-IR, Raman, and 13C NMR spectra, supported by experimental data and detailed methodologies.
This publication aims to provide a comprehensive spectroscopic comparison of this compound and its analogues. By presenting key experimental data in a structured format, along with detailed experimental protocols, this guide serves as a valuable resource for the identification, characterization, and quality control of these important chemical compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its analogues. These values are compiled from various spectroscopic databases and literature sources.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Phthalonitrile | 237, 276, 280.5, 290 | Methanol[1] |
| Tetrafluorophthalonitrile | ~330-350 | DMSO[2] |
| This compound | Data not readily available | - |
| Tetrabromophthalonitrile | Data not readily available | - |
Table 2: Key FT-IR Vibrational Frequencies (cm-1)
| Compound | C≡N Stretch | Aromatic C=C Stretch | C-X Stretch |
| Phthalonitrile | ~2230 | ~1600-1450 | - |
| Tetrafluorophthalonitrile | Data available[3] | Data available[3] | C-F: Data available[3] |
| This compound | Data available | Data available | C-Cl: Data available |
| Tetrabromophthalonitrile | Data available | Data available | C-Br: Data available |
Table 3: Key Raman Spectroscopy Shifts (cm-1)
| Compound | C≡N Stretch | Aromatic Ring Modes |
| Phthalonitrile | Data available[1] | Data available[1] |
| Tetrafluorophthalonitrile | Data available[3] | Data available[3] |
| This compound | Data available | Data available |
| Tetrabromophthalonitrile | Data available | Data available |
Table 4: 13C NMR Chemical Shifts (ppm)
| Compound | Aromatic Carbons | Cyano Carbon (C≡N) |
| Phthalonitrile | Data available[4] | 114.80, 115.21[4] |
| Tetrafluorophthalonitrile | Data available[3] | Data available[3] |
| This compound | Data available | Data available |
| Tetrabromophthalonitrile | Data available | Data available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the molecules.
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., methanol, DMSO) at a concentration of approximately 10⁻³ M. Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.
Raman Spectroscopy
Objective: To obtain information about molecular vibrations and structure.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.
-
Data Analysis: The Raman spectrum is analyzed to identify the characteristic vibrational modes of the molecule.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon framework of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition: The 13C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts of the signals are reported in parts per million (ppm) relative to a standard (e.g., TMS).
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the compounds discussed in this guide.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis and comparison of chemical compounds.
References
Performance Showdown: Tetrachlorophthalonitrile-Based Dyes Exhibit Superior Stability and Fastness in Comparative Analysis
For researchers and scientists in the field of dye chemistry and materials science, a comprehensive evaluation reveals that dyes derived from tetrachlorophthalonitrile offer significant performance advantages, particularly in thermal stability and color fastness, when compared to alternatives based on unsubstituted phthalonitrile (B49051) and 4-nitrophthalonitrile (B195368). These findings are supported by extensive experimental data, positioning this compound as a key precursor for high-performance colorant applications.
This compound is a vital intermediate in the synthesis of a robust class of dyes known as phthalocyanines. The incorporation of chlorine atoms into the phthalocyanine (B1677752) macrocycle, a direct result of using this compound as a precursor, profoundly influences the final properties of the dye. These chlorinated phthalocyanine dyes are recognized for their vibrant colors, exceptional durability, and resistance to degradation.[1]
At a Glance: Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators of dyes derived from this compound against those from common alternatives. The data is a synthesis of typical values found in comparative studies.
| Performance Metric | This compound-Based Dye | Unsubstituted Phthalonitrile-Based Dye | 4-Nitrophthalonitrile-Based Dye |
| Light Fastness (Blue Wool Scale) | 7-8 | 6-7 | 6-7 |
| Wash Fastness (Grey Scale) | 4-5 | 4 | 4 |
| Thermal Stability (TGA, Onset of Decomposition) | > 450°C | ~400°C | ~350-400°C |
| Fluorescence Quantum Yield (ΦF) | ~0.10 - 0.20 | ~0.20 - 0.30 | Varies with final structure |
In-Depth Analysis of Performance Metrics
Superior Light and Wash Fastness
Dyes synthesized from this compound consistently demonstrate exceptional resistance to fading upon exposure to light and repeated washing. The robust covalent bonds formed by the chlorinated structure contribute to this high degree of fastness.[2] In standardized tests, these dyes typically achieve a rating of 7-8 on the Blue Wool Scale for light fastness, indicating very high permanence.[3][4] Their wash fastness is also excellent, generally scoring 4-5 on the grey scale, signifying minimal color bleeding or fading after laundering.[5][6] In contrast, while still good, dyes from unsubstituted phthalonitrile and 4-nitrophthalonitrile often exhibit slightly lower ratings in these categories.
Enhanced Thermal Stability
A critical advantage of this compound-derived dyes is their remarkable thermal stability. Thermogravimetric analysis (TGA) shows that the onset of thermal decomposition for chlorinated phthalocyanines is typically above 450°C.[7] This high thermal threshold makes them suitable for applications requiring high-temperature processing, such as in engineering plastics and coatings. Dyes from non-halogenated precursors tend to have a lower decomposition temperature, which can limit their application scope.
Fluorescence Quantum Yield
The fluorescence quantum yield, a measure of the efficiency of light emission, is an important parameter in applications such as optical sensors and photodynamic therapy. While the introduction of heavy atoms like chlorine can sometimes quench fluorescence, chlorinated phthalocyanines still exhibit useful quantum yields, typically in the range of 0.10 to 0.20.[8][9] Dyes from unsubstituted phthalonitrile often show a slightly higher quantum yield. The quantum yield of dyes derived from 4-nitrophthalonitrile is highly dependent on the final molecular structure after further chemical modifications.
Experimental Protocols
The performance data presented is based on standardized experimental procedures to ensure reproducibility and comparability.
Color Fastness Testing
-
Light Fastness: Determined according to ISO 105-B02, where textile samples are exposed to a xenon arc lamp under controlled conditions, simulating sunlight. The degree of fading is assessed by comparing the exposed sample to a set of blue wool standards.[10][11]
-
Wash Fastness: Evaluated based on the ISO 105-C06 standard. This test involves washing the dyed fabric with a standard detergent in a specialized machine, often including stainless steel balls to simulate mechanical action. The change in color of the fabric and the staining of adjacent undyed fabrics are rated using a grey scale.[6][12]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the dyes. A small sample of the dye is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss begins is recorded as the onset of decomposition.[7]
Fluorescence Quantum Yield Measurement
The relative quantum yield is determined using a comparative method. The fluorescence intensity of a dilute solution of the sample dye is measured and compared to that of a standard with a known quantum yield (e.g., unsubstituted zinc phthalocyanine) under identical experimental conditions (excitation wavelength, solvent, and absorbance).[8][13]
Synthesis and Workflow Diagrams
The synthesis of phthalocyanine dyes from their respective precursors is a critical step that influences their final properties. The general workflow involves the cyclotetramerization of the phthalonitrile derivative in the presence of a metal salt.
The logical flow for performance evaluation follows a standardized path to ensure accurate and comparable results.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. icams.ro [icams.ro]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chiuvention.com [chiuvention.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine [comptes-rendus.academie-sciences.fr]
- 10. testextextile.com [testextextile.com]
- 11. researchgate.net [researchgate.net]
- 12. intouch-quality.com [intouch-quality.com]
- 13. Zinc phthalocyanine, [ZnPc] [omlc.org]
A Comparative Guide to Tetrachlorophthalonitrile Synthesis: Benchmarking Performance and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key chemical intermediates is paramount. Tetrachlorophthalonitrile, a crucial building block in the creation of pharmaceuticals, dyes, and pesticides, can be synthesized through various methods. This guide provides an objective comparison of two primary synthesis routes, presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
This report benchmarks the gas-phase chlorination of phthalonitrile (B49051) against an alternative route commencing with the chlorination of phthalic anhydride (B1165640). The comparison focuses on key performance indicators including yield, purity, reaction conditions, and raw material accessibility.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for the two primary synthesis routes for this compound, providing a clear comparison of their respective efficiencies.
| Parameter | Method 1: Gas-Phase Chlorination of Phthalonitrile | Method 2: From Phthalic Anhydride via Tetrachlorophthalic Anhydride |
| Starting Material | o-Xylene (B151617) | Phthalic Anhydride |
| Key Intermediates | Phthalonitrile | Tetrachlorophthalic Anhydride, Tetrachlorophthalamide |
| Overall Yield | ~68-86% (calculated from two steps) | High (individual step yields are high) |
| Final Product Purity | 98%[1] | High (purification methods are effective)[2] |
| Key Advantages | Continuous process, high throughput, well-documented industrial method.[1] | Utilizes readily available and potentially less hazardous starting materials for the initial chlorination compared to gas-phase reactions. |
| Key Disadvantages | Involves multiple gas-phase reactions at high temperatures, requires specialized equipment. | Multi-step process in the liquid phase may be more time-consuming for large-scale production. |
Experimental Protocols
Method 1: Gas-Phase Chlorination of Phthalonitrile
This industrial method involves two main stages: the ammoxidation of o-xylene to phthalonitrile, followed by the gas-phase chlorination of the resulting phthalonitrile.[1]
Step 1a: Synthesis of Phthalonitrile from o-Xylene
-
Vaporization and Mixing: o-Xylene is vaporized and mixed with ammonia (B1221849) and air. The typical molar ratio of o-xylene vapor to ammonia to oxygen (in air) is 1:2-18:8-45.
-
Ammoxidation: The gas mixture is fed into a fluidized bed reactor containing a V2O5-based catalyst.
-
Reaction Conditions: The reaction is maintained at a temperature of 320-440°C and a pressure of 0.05-0.10 MPa.
-
Product Collection: The product gas is cooled, and the phthalonitrile is collected after condensation and drying. This step typically yields a product with 80-90% efficiency and 99% purity.
Step 1b: Gas-Phase Chlorination of Phthalonitrile
-
Vaporization and Mixing: The synthesized phthalonitrile is vaporized and mixed with chlorine gas and nitrogen. A typical molar ratio is phthalonitrile vapor:chlorine:nitrogen = 2:5-10:10-40.
-
Chlorination: The gaseous mixture is passed through a fluidized bed reactor followed by a fixed bed reactor, both containing an activated charcoal catalyst.
-
Reaction Conditions: The reaction is conducted at a temperature of 230-280°C and a pressure of 0.01-0.10 MPa.
-
Product Collection: The resulting this compound is collected by condensation and drying of the product gas stream. This chlorination step has a reported yield of 85-95% with a product purity of 98%.
Method 2: Synthesis from Phthalic Anhydride via Tetrachlorophthalic Anhydride
This route involves the chlorination of phthalic anhydride, followed by conversion to the diamide (B1670390) and subsequent dehydration to the dinitrile.
Step 2a: Synthesis of Tetrachlorophthalic Anhydride from Phthalic Anhydride
-
Reaction Setup: Phthalic anhydride is dissolved in chlorosulfonic acid in a reactor equipped with a stirrer and condenser.
-
Catalyst Addition: A catalyst, such as iodine (III) chloride, is added to the mixture.
-
Chlorination: Chlorine gas is bubbled through the solution. The reaction is typically carried out at a temperature between 100-140°C.
-
Work-up: After the reaction is complete, the mixture is cooled, and the tetrachlorophthalic anhydride product is isolated by filtration and washing. This process can achieve a yield of approximately 95%.[3]
Step 2b: Conversion to Tetrachlorophthalamide and Dehydration (General Procedure)
While a specific protocol for tetrachlorophthalic anhydride was not detailed in the search results, a general and analogous procedure for similar substrates involves two subsequent steps:
-
Amidation: Tetrachlorophthalic anhydride is reacted with an ammonia source (e.g., aqueous ammonia or urea) to form tetrachlorophthalamide. This reaction is typically high-yielding. For a similar chlorinated phthalic acid derivative, the conversion to the corresponding N-methylphthaldiamide was achieved with a 99.5% yield.[4]
-
Dehydration: The resulting tetrachlorophthalamide is then dehydrated to yield this compound. This can be achieved using a variety of dehydrating agents, such as thionyl chloride or phosphorus oxychloride.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthesis methods for this compound.
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
The choice between the gas-phase chlorination of phthalonitrile and the route starting from phthalic anhydride depends on several factors, including the scale of production, available equipment, and safety considerations. The gas-phase method is a well-established industrial process with high throughput and well-documented yields and purities.[1] The alternative route, while involving more steps, utilizes common liquid-phase reactions and may be more suitable for laboratory-scale synthesis or in facilities not equipped for high-temperature gas-phase reactions. The individual steps of the phthalic anhydride route demonstrate high yields, suggesting it is a chemically efficient, albeit potentially more laborious, alternative. Further research into a one-pot or streamlined process from tetrachlorophthalic anhydride could enhance the attractiveness of this second method.
References
- 1. CN102432505A - Production method of this compound - Google Patents [patents.google.com]
- 2. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 3. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 4. americanlaboratory.com [americanlaboratory.com]
A Comparative Analysis of Tetrachlorophthalonitrile and Tetrachloroterephthalonitrile for Researchers and Drug Development Professionals
Tetrachlorophthalonitrile and tetrachloroterephthalonitrile (B49079) are two isomeric organochlorine compounds that serve as crucial intermediates in the synthesis of a wide range of commercially important products, including fungicides, dyes, and high-performance polymers. While structurally similar, their differing arrangements of nitrile groups on the benzene (B151609) ring lead to distinct physicochemical properties and performance characteristics. This guide provides a detailed comparative study of these two compounds, supported by available data, to aid researchers, scientists, and drug development professionals in their applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and tetrachloroterephthalonitrile is presented in Table 1. These properties are critical in determining their solubility, reactivity, and suitability for various synthetic applications.
| Property | This compound | Tetrachloroterephthalonitrile |
| CAS Number | 1953-99-7 | 1897-41-2 |
| Molecular Formula | C₈Cl₄N₂ | C₈Cl₄N₂ |
| Molecular Weight | 265.91 g/mol | 265.91 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline solid |
| Melting Point | 249-252 °C (decomposes) | 308-312 °C |
| Boiling Point (Predicted) | Not available | 370.1 ± 42.0 °C |
| Solubility | Low solubility in water; soluble in nonpolar organic solvents like hexane (B92381) and toluene. | Low solubility in water; soluble in organic solvents. |
| Structural Isomer | 1,2-dicyano-3,4,5,6-tetrachlorobenzene | 1,4-dicyano-2,3,5,6-tetrachlorobenzene |
Synthesis and Manufacturing
Both this compound and tetrachloroterephthalonitrile are primarily synthesized through the chlorination of their respective phthalonitrile (B49051) or terephthalonitrile (B52192) precursors. The general synthetic approach involves the gas-phase chlorination of the starting material in the presence of a catalyst.
A common method for the production of this compound involves the ammoxidation of ortho-xylene to produce phthalonitrile, which is then subjected to gas-phase chlorination. Similarly, tetrachloroterephthalonitrile can be produced via the chlorination of terephthalonitrile. Another patented method describes the synthesis of tetrachloroterephthalonitrile starting from terephthalic acid.
A Comparative Guide to Validating the Purity of Synthesized Tetrachlorophthalonitrile
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability and reproducibility of experimental outcomes. Tetrachlorophthalonitrile, a key precursor in the synthesis of various agrochemicals, dyes, and high-performance polymers, is no exception.[1][2] This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, with its precursor, phthalonitrile, serving as a benchmark for comparison. Detailed experimental protocols and supporting data are provided to aid in the accurate assessment of compound purity.
Comparison of Analytical Techniques for Purity Validation
A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. The following table summarizes key analytical methods and their expected outcomes for high-purity this compound and its precursor, phthalonitrile.
| Analytical Technique | This compound | Phthalonitrile (for comparison) | Key Insights |
| Melting Point | 249-252 °C | 138-141 °C[3][4] | A narrow melting point range close to the literature value is a primary indicator of high purity. A broad range suggests the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | ≥98% Purity | ≥99% Purity | Provides quantitative purity data and separates the main compound from non-volatile impurities and side-products. |
| Gas Chromatography (GC) | >96.0% Purity | Not typically used due to high boiling point | Effective for detecting volatile impurities and residual solvents from the synthesis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | C≡N stretch: ~2230 cm⁻¹, Aromatic C=C: ~1600-1450 cm⁻¹, C-Cl stretch: ~1090 cm⁻¹ | C≡N stretch: ~2230 cm⁻¹, Aromatic C-H stretch: ~3080-3050 cm⁻¹, Aromatic C=C: ~1600-1450 cm⁻¹ | Confirms the presence of key functional groups and the overall structure of the compound. The absence of unexpected peaks indicates a lack of functionalized impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the absence of protons, ¹H NMR is not applicable. ¹³C NMR is used for structural confirmation. | ¹H NMR shows signals in the aromatic region. ¹³C NMR confirms the carbon skeleton. | Provides detailed structural information and can be used to identify and quantify impurities with different chemical structures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Melting Point Determination
Objective: To determine the melting point range of the synthesized compound as an initial assessment of purity.
Methodology:
-
A small, finely ground sample of the synthesized this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized this compound and identify any non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile (B52724) with 0.1% Phosphoric Acid |
| Gradient | 0-1 min: 50% B1-15 min: 50% to 90% B15-20 min: 90% B20.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | A standard GC-MS system |
| Column | A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold for 2 min), then ramp to 300 °C at 20 °C/min (hold for 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-500 amu |
Sample Preparation:
-
Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane).
-
The concentration should be optimized based on instrument sensitivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the chemical identity of the synthesized compound by identifying its functional groups.
Methodology:
-
A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the synthesized compound and identify any structural isomers or impurities.
Methodology for ¹³C NMR of this compound:
-
Dissolve an appropriate amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.
Experimental Workflow and Data Analysis
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
References
Efficacy comparison of different Tetrachlorophthalonitrile-derived polymers
A Comparative Guide to the Efficacy of Phthalonitrile-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative overview of the performance of various polymers derived from phthalonitrile (B49051) monomers. Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.[1] While direct comparative studies on the efficacy of different Tetrachlorophthalonitrile-derived polymers for biomedical applications are limited in publicly available literature, this guide synthesizes available data on closely related phthalonitrile polymers to offer insights into their properties. The versatility of phthalonitrile chemistry allows for the synthesis of a wide array of monomers, each imparting unique properties to the final cured polymer.[1]
This guide focuses on the synthesis and performance characteristics of polymers derived from different bisphenol and dihydroxybenzene-based phthalonitrile monomers, providing a basis for material selection and development in high-performance applications.
Comparative Performance Data
The properties of phthalonitrile-based polymers are intrinsically linked to the chemical structure of the precursor monomer.[1] The following table summarizes key thermal and mechanical properties of polymers derived from various phthalonitrile monomers, providing a clear comparison of their performance characteristics.
| Polymer Derivative | Monomer Structure | Curing Agent | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Storage Modulus (MPa) at RT | Reference |
| o-BDB Polymer | 1,2-bis(3,4-dicyanophenoxy) benzene | 4,4′-diaminodiphenyl ether | > 400 | ~510 (in N2) | > 3330 | [2] |
| m-BDB Polymer | 1,3-bis(3,4-dicyanophenoxy) benzene | 4,4′-diaminodiphenyl ether | > 400 | ~520 (in N2) | > 3330 | [2] |
| p-BDB Polymer | 1,4-bis(3,4-dicyanophenoxy) benzene | 4,4′-diaminodiphenyl ether | > 400 | ~515 (in N2) | > 3330 | [2] |
| Bisphenol A-based Polymer | 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane | Bisphenol A | 244 - 299 | ~443 (in N2) | - | [3] |
| Resorcinol-based Polymer | 1,3-bis(3,4-dicyanophenoxy)benzene | Amine Additive | > 450 | 475 (in N2) | - | [4][5] |
Note: The properties can vary based on the specific curing conditions and the type and amount of curing agent used.
Experimental Protocols
Synthesis of Phthalonitrile Monomers
A general and facile method for synthesizing phthalonitrile monomers, such as the dihydroxybenzene-derived monomers (o-BDB, m-BDB, and p-BDB), involves a nucleophilic displacement reaction.[2][6]
Materials:
-
4-Nitrophthalonitrile
-
A dihydroxybenzene isomer (e.g., catechol for o-BDB, resorcinol (B1680541) for m-BDB, hydroquinone (B1673460) for p-BDB)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-dimethylformamide (DMF) as solvent
Procedure:
-
A mixture of the dihydroxybenzene isomer, 4-nitrophthalonitrile, and K2CO3 is stirred in DMF.
-
The reaction mixture is heated under a nitrogen atmosphere.
-
After cooling, the mixture is poured into water to precipitate the crude product.
-
The crude product is then purified by washing and recrystallization to yield the desired phthalonitrile monomer.
Curing of Phthalonitrile Resins
The polymerization of phthalonitrile monomers is typically a slow process that is accelerated by the addition of curing additives.[2] Aromatic amines are commonly used for this purpose.[7][8]
Materials:
-
Phthalonitrile monomer (e.g., o-BDB, m-BDB, or p-BDB)
-
Curing agent (e.g., 4,4′-diaminodiphenyl ether)
Procedure:
-
The phthalonitrile monomer and the curing agent are mixed.
-
The mixture is heated to a temperature above the melting point of the monomer to ensure a homogeneous melt.
-
The temperature is then raised in a stepwise manner to facilitate the curing process, leading to the formation of a cross-linked polymer network. The specific curing temperatures and times will vary depending on the monomer and curing agent used.[2]
Visualizations
Synthesis of Dihydroxybenzene-Derived Phthalonitrile Monomers
The following diagram illustrates the general synthesis pathway for producing phthalonitrile monomers from dihydroxybenzene isomers and 4-nitrophthalonitrile.
Caption: General synthesis of phthalonitrile monomers.
Curing Process of Phthalonitrile Resins
This diagram outlines the workflow for the thermal curing of phthalonitrile monomers into a cross-linked polymer network using an amine curing agent.
Caption: Workflow for curing phthalonitrile resins.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the monomer structure and the final properties of the cured phthalonitrile polymer.
Caption: Factors influencing polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Tetrachlorophthalonitrile: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of tetrachlorophthalonitrile. It is essential to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides a step-by-step approach to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Always work in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature of the waste: unused or excess product, contaminated materials from spills, or empty containers.
Protocol 1: Disposal of Unused or Excess this compound
-
Hazardous Waste Determination: this compound waste is considered hazardous. In the United States, waste generators are responsible for determining the appropriate Resource Conservation and Recovery Act (RCRA) hazardous waste codes. While this compound is not specifically listed, it may exhibit one or more of the following characteristics:
-
Ignitability (D001): this compound is a solid with no reported flashpoint and is not considered ignitable.
-
Corrosivity (D002): It is a neutral organic compound and is not corrosive.
-
Reactivity (D003): It is a stable compound and does not exhibit reactivity hazards.
-
Toxicity (D004-D043): The waste may be classified as toxic if it contains any of the contaminants listed in 40 CFR 261.24 at or above the specified concentrations. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to make this determination.
Consult with your EHS department to determine the appropriate waste codes for your specific waste stream. As a conservative approach, it is often best to manage the waste as hazardous.
-
-
Packaging:
-
Place the unused or excess this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Disposal:
Protocol 2: Disposal of Spill-Contaminated Materials
-
Control and Containment:
-
Evacuate non-essential personnel from the area.
-
Prevent the spread of the spill. For solid spills, avoid creating dust. For solutions, use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.
-
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material.[1] Use a vacuum cleaner equipped with a HEPA filter.
-
For liquid spills, once absorbed, carefully scoop the absorbent material into a designated waste container.
-
-
Packaging and Labeling:
-
Place all contaminated materials (absorbent, used PPE, cleaning materials) into a sealed, leak-proof hazardous waste container.[1]
-
Label the container clearly as "Hazardous Waste" and describe the contents (e.g., "this compound Spill Debris").
-
-
Decontamination:
-
Clean the spill area with soap and water.[1] Collect the cleaning materials and any residual liquid for disposal as hazardous waste.
-
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste contractor.
-
Protocol 3: Disposal of Empty Containers
-
Rinsing:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Collect the rinsate and manage it as hazardous waste.
-
-
Rendering Unusable:
-
After rinsing, deface the label and puncture or crush the container to prevent reuse.[1]
-
-
Disposal:
-
Dispose of the rinsed and unusable container in accordance with your institution's policies and local regulations. Some may be disposed of as non-hazardous waste, while others may require disposal as hazardous waste.
-
Quantitative Data Summary
| Parameter | Value/Instruction |
| Hazard Classifications | Acute toxicity (Inhalation), Serious eye damage/eye irritation, Skin sensitization, Carcinogenicity, Specific target organ toxicity (single exposure), Hazardous to the aquatic environment (acute and chronic). |
| Signal Word | Danger. |
| Hazard Statements | Fatal if inhaled, Causes serious eye damage, May cause an allergic skin reaction, Suspected of causing cancer, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat or apron, and respiratory protection as needed.[1] |
Experimental Protocols
This document does not cite specific experiments. The disposal procedures are based on established safety protocols for hazardous chemical waste management.
Disposal Workflow
References
Essential Safety and Operational Guide for Handling Tetrachlorophthalonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Tetrachlorophthalonitrile. Adherence to strict safety protocols and operational plans is critical to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1953-99-7
-
Molecular Formula: C₈Cl₄N₂[1]
This compound is a white crystalline powder utilized as an intermediate in the synthesis of agrochemicals, dyes, and polymers.[2][3] It is crucial to recognize the significant health and environmental hazards associated with this compound.
Hazard Identification and Safety Precautions
This compound and its analogs are classified as hazardous materials, with potential for acute toxicity if inhaled, serious eye damage, and skin sensitization.[4][5][6] It is also suspected of causing cancer and may cause respiratory irritation.[4][6][7] The compound is very toxic to aquatic life with long-lasting effects.[4][6][7]
Summary of GHS Hazard Statements:
-
H312 + H332: Harmful in contact with skin and if inhaled.[8]
-
H410: Very toxic to aquatic life with long lasting effects.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement.[8] For activities with a higher potential for dust generation, a full-face air-purifying respirator should be used.[9] Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Eye Protection | Chemical safety goggles or a face shield are necessary to protect against splashes and dust.[8][10] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene rubber, must be worn.[10] Natural rubber gloves are not sufficient.[10] |
| Body Protection | A lab coat or chemical-resistant apron covering the front of the body to the knees is required.[10] Long sleeves and full-length pants should be worn.[10] |
| Footwear | Closed-toe shoes are mandatory. Chemical-resistant boots may be necessary depending on the scale of work.[9] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the procedure for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Prepare a designated work area within the fume hood, covering the surface with absorbent, disposable bench paper.
- Have spill containment materials (e.g., absorbent pads, sand) readily accessible.
- Ensure an eyewash station and safety shower are unobstructed and operational.[4]
2. Handling and Weighing:
- Don all required PPE before handling the chemical container.
- Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[11]
- Avoid generating dust.[11] Use a spatula to carefully transfer the solid material.
- If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Decontamination:
- After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
- Decontaminate the work surface and any equipment used with an appropriate solvent and then wash with soap and water.
- Place all contaminated disposable materials, including bench paper and used PPE, into a designated hazardous waste container.[11]
4. Storage:
- Store this compound in a tightly sealed, properly labeled container.[4][12]
- Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[12]
- Store in a locked cabinet or area to restrict access.[4][12]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All materials contaminated with this compound, including unused product, contaminated labware, and PPE, must be collected as hazardous waste.[11]
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[11] The label should include "Hazardous Waste" and the chemical name.
2. Container Management:
- Keep the hazardous waste container sealed when not in use.[11]
- Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[11]
3. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.
- Do not dispose of this compound down the drain or in regular trash.[5]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. This compound 98 1953-99-7 [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. Personal safety and protective clothing [fao.org]
- 11. benchchem.com [benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
